4-Acetylmorpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2764. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWXRBNOYGGPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061889 | |
| Record name | N-Acetylmorpholine | |
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Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696-20-4 | |
| Record name | N-Acetylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanone, 1-(4-morpholinyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetylmorpholine | |
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| Record name | Ethanone, 1-(4-morpholinyl)- | |
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| Record name | N-Acetylmorpholine | |
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| Record name | 4-acetylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.376 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetylmorpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM8H2HUC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Acetylmorpholine: A Comprehensive Technical Guide
CAS Number: 1696-20-4
This technical guide provides an in-depth overview of 4-acetylmorpholine, a versatile chemical compound with applications across various scientific and industrial sectors. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis and purification protocols, analytical methods, and safety information.
Chemical and Physical Properties
This compound, also known as N-acetylmorpholine, is a colorless to light yellow liquid.[1][2] It is a derivative of morpholine, characterized by the presence of an acetyl group attached to the nitrogen atom.[3] This structural feature enhances its utility as a chemical intermediate and solvent.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1696-20-4 | [4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 240-245 °C | [2] |
| Density | 1.116 g/mL at 25 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Miscible with water | [2] |
| Refractive Index (n20/D) | 1.483 | [2] |
Synthesis and Purification
The most common method for the synthesis of this compound is the acetylation of morpholine.[3] This can be achieved using various acetylating agents, including acetic anhydride, acetyl chloride, acetic acid, or ethyl acetate.[3][6]
Experimental Protocol: Synthesis via Acetylation with Acetic Anhydride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Morpholine
-
Acetic anhydride
-
Acetic acid (as solvent)[7]
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve morpholine in acetic acid.[7]
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic, and the temperature may rise.[7]
-
After the addition is complete, heat the mixture to reflux and maintain for a period of 1 to 6 hours to ensure the reaction goes to completion.[7]
-
After the reaction period, allow the mixture to cool to room temperature.
-
The crude this compound is then purified by fractional distillation to remove the acetic acid solvent and any unreacted starting materials.[1][7][8]
A generalized workflow for the synthesis and purification is depicted in the following diagram.
Analytical Methods
The purity and identity of this compound can be determined using several analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile compounds like this compound. A typical GC-MS protocol for the analysis of morpholine derivatives is outlined below.
Table 2: GC-MS Parameters for Analysis of Morpholine Derivatives
| Parameter | Value | Reference(s) |
| Column | TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or equivalent | [9] |
| Injection Volume | 1 µL | [9] |
| Injection Mode | Split (e.g., 1:7 ratio) | [10] |
| Inlet Temperature | 250 °C | [10] |
| Carrier Gas | Helium | [10] |
| Flow Rate | 2 mL/min | [10] |
| Oven Program | Initial 100°C (4 min), ramp to 120°C at 10°C/min (hold 3 min), ramp to 250°C at 20°C/min (hold 5 min) | [9] |
| MS Detector | Electron Impact (EI) at 70 eV | [10] |
| Mass Range | Scan for characteristic ions (e.g., m/z 57, 43) | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃).[12][13] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[12] The sample should be filtered to remove any particulate matter.[12]
The following diagram illustrates a logical workflow for the analytical characterization of this compound.
Applications
This compound serves as a key intermediate in various chemical syntheses. Its primary applications include:
-
Agrochemicals: It is a crucial raw material in the synthesis of agricultural fungicides such as dimethomorph and flumorph.[2]
-
Pharmaceuticals: It is utilized as a building block in the development of new pharmaceutical agents.[1]
-
Specialty Chemicals: It is used in the production of specialty polymers and as a solvent in chemical reactions.[1]
Biological Activity and Signaling Pathways
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Classifications for this compound
| Hazard Statement | Code | Description | Reference(s) |
| Skin Sensitisation | H317 | May cause an allergic skin reaction | [4] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | [4] |
It is recommended to use personal protective equipment, including safety glasses and gloves, when handling this chemical.[4] Work should be conducted in a well-ventilated area.[16]
References
- 1. niir.org [niir.org]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound 99% | 1696-20-4 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 7. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
- 8. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. cif.iastate.edu [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
physical and chemical properties of 4-Acetylmorpholine
An In-depth Technical Guide to 4-Acetylmorpholine
Introduction
This compound, also known as N-acetylmorpholine, is a versatile organic compound belonging to the morpholine derivative class.[1] With the CAS number 1696-20-4, this compound is a colorless to pale yellow liquid characterized by a faint, vinegar-like or amine-like odor.[1][2][3] Its stable molecular structure, combining a morpholine ring with an acetyl group, makes it a valuable intermediate in a wide range of chemical syntheses.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Physical and Chemical Properties
This compound is noted for its miscibility in water and solubility in organic solvents.[1][3][4] This solubility profile makes it a versatile solvent and reactant in various chemical processes.[1][3]
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [4][5][6][7] |
| Molecular Weight | 129.16 g/mol | [4][5][6][7] |
| CAS Number | 1696-20-4 | [4][6][7] |
| Appearance | Colorless to light yellow, clear liquid | [2][3][4][5] |
| Odor | Vinegar-like, acetic, or mild amine-like | [2][3] |
| Melting Point | 9 - 14 °C (48.2 - 50 °F) | [2][4][5][8] |
| Boiling Point | 240 - 245.5 °C (473.9 °F) | [2][4][8] |
| Flash Point | 122 °C (251.6 °F) (closed cup) | [2][7][8] |
| Density | 1.116 g/mL at 25 °C | [4][7][9] |
| Specific Gravity | 1.110 - 1.116 | [2][4] |
| Vapor Pressure | <0.1 mbar @ 20 °C (2.2 Pa @ 20°C) | [2][4] |
| Water Solubility | Miscible | [3][4][8] |
| Refractive Index | n20/D 1.483 | [4][7][9] |
| Viscosity | 10.6 mPa·s at 20 °C | [8] |
| LogP (octanol/water) | -0.135 to -0.81 | [2][10] |
| pKa | -0.72 ± 0.20 (Predicted) | [3][9] |
Spectral Information
Various spectral data are available for the characterization of this compound, including NMR, IR, and Mass Spectrometry.[6][11]
-
¹H NMR: Spectra are available for this compound, typically recorded in CDCl₃.[6][12]
-
Infrared (IR) Spectra: FTIR and ATR-IR spectra have been documented.[6][13]
-
Mass Spectrometry: GC-MS data is available through sources like the NIST Mass Spectrometry Data Center.[6][11]
-
Raman Spectra: Raman spectral data has also been collected for this compound.[6]
Chemical Properties and Reactivity
This compound is a stable compound under normal storage conditions.[2][3] Its chemical structure, featuring an acetyl group on the morpholine nitrogen, allows it to participate in various chemical reactions, making it a key intermediate.[1]
-
Stability: Stable under normal temperatures and pressures.[2][3] It should be stored in a cool, dry place in a sealed container.[3][9]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides.[2]
-
Reactivity: The acetyl group enhances its reactivity, making it a crucial intermediate in acylation and nucleophilic substitution reactions.[1] It is widely used in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, as well as agrochemicals like the fungicides dimethomorph and flumorph.[1][4][5]
Experimental Protocols
Synthesis of this compound
A common method for preparing this compound involves the acetylation of morpholine.[3] This can be achieved using various acetylating agents such as acetic anhydride, acetyl chloride, methyl acetate, or ethyl acetate.[3][14][15]
General Protocol (Amidation Reaction):
-
Reaction Setup: Charge a reactor with morpholine and an acetylating agent (e.g., methyl acetate or ethyl acetate). The molar ratio may vary, for instance, a 1:1.2 ratio of morpholine to ethyl acetate has been described.[14][15]
-
Inert Atmosphere: Purge the reactor with nitrogen to remove oxygen and then seal the system.[14]
-
Catalyst (Optional): The reaction can be performed with or without a catalyst. Some methods employ catalysts like ionic liquids to facilitate the reaction.[15]
-
Reaction Conditions:
-
Begin stirring and heat the mixture.
-
The reaction temperature is typically maintained between 100°C and 180°C.[14][16]
-
The reaction can be run under normal pressure or pressurized conditions (e.g., 0.5-1.2 MPa).[14][15][16]
-
Reaction time can range from several hours (e.g., 3 to 10 hours) to ensure completion.[14][15]
-
-
Crude Product: Upon completion, the mixture contains the crude N-acetylmorpholine product.[14][15]
Caption: General workflow for the synthesis and purification of this compound.
Purification Protocol
The crude product is typically purified using a multi-step distillation process to achieve high purity.
-
Flash Evaporation: The crude product is first sent to a flash evaporator. This step separates volatile components (light components like methanol and unreacted reagents) from the heavier product mixture.[14][16]
-
Rectification/Fractional Distillation:
-
The light components are sent to a recovery tower to separate and recycle unreacted morpholine.[14][16]
-
The heavy components from the flash evaporator are fed into another rectification column to remove any remaining morpholine.[14][16]
-
Finally, the morpholine-free mixture is distilled in a product rectifier to yield the final, high-purity N-acetylmorpholine (>99.5%).[14][17] A common laboratory method involves distillation through a Fenske column packed with glass helices.[17]
-
Safety and Handling
This compound is considered hazardous and requires careful handling.[2] It is classified as a skin sensitizer and can cause serious eye irritation.[2][6]
-
Hazard Codes: Xi (Irritant), Xn (Harmful).[9]
-
Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child).[6][7]
-
Precautionary Statements:
-
P202: Do not handle until all safety precautions have been read and understood.[3][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Caption: Logical relationships between hazards, PPE, and first aid for this compound.
References
- 1. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-乙酰基吗啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Cas 1696-20-4,N-Acetylmorpholine | lookchem [lookchem.com]
- 10. Morpholine, 4-acetyl- (CAS 1696-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Morpholine, 4-acetyl- [webbook.nist.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 16. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 17. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]
4-Acetylmorpholine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-Acetylmorpholine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document outlines its core physicochemical properties, spectroscopic data, and a representative synthesis protocol.
Core Molecular Data
This compound, also known as N-acetylmorpholine, is a derivative of morpholine where an acetyl group is attached to the nitrogen atom.[1][2]
| Identifier | Value | Source |
| IUPAC Name | 1-morpholin-4-ylethanone | [3] |
| Synonyms | N-Acetylmorpholine, 1-(4-Morpholinyl)ethanone | [2][4][5] |
| CAS Number | 1696-20-4 | [4][5][6] |
| Molecular Formula | C₆H₁₁NO₂ | [3][4][5] |
| Molecular Weight | 129.16 g/mol | [3][5][6][7][8] |
| SMILES | CC(=O)N1CCOCC1 | [6][9] |
| InChI Key | KYWXRBNOYGGPIZ-UHFFFAOYSA-N | [4][6][10] |
Physicochemical Properties
This compound is typically a colorless to light yellow, clear liquid at room temperature.[7][8][11] Its key physical and chemical properties are summarized below.
| Property | Value | Conditions |
| Appearance | Colorless to slightly yellow clear liquid | [7] |
| Density | 1.116 g/mL | at 25 °C[6][11] |
| Melting Point | 9 - 14 °C | [6][7][8][11] |
| Boiling Point | 208 - 245.5 °C | [7][8][11] |
| Flash Point | 122 °C | closed cup[6][8][9] |
| Refractive Index | 1.483 | at 20 °C[6][11] |
| Water Solubility | Miscible | [11][12] |
Molecular Structure
The structure of this compound consists of a morpholine ring N-acylated with an acetyl group.
Caption: 2D molecular structure of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Data available, typically showing signals for the acetyl methyl protons and the two distinct sets of methylene protons on the morpholine ring. |
| ¹³C NMR | Spectra have been recorded and are available for reference.[10] |
| IR Spectroscopy | Characteristic strong absorption band for the amide carbonyl (C=O) group. |
| Mass Spectrometry | GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns.[3] |
| Raman Spectroscopy | Spectra are available for this compound.[3] |
Synthesis Protocol
Reaction: Acetylation of Morpholine
A common method for the synthesis of this compound is the acetylation of morpholine.[1] This can be achieved using reagents such as acetyl chloride or acetic anhydride.[1]
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reactant Preparation: Morpholine is dissolved in a suitable aprotic solvent.
-
Acylation: Acetic anhydride or acetyl chloride is added dropwise to the morpholine solution, often under cooled conditions to control the exothermic reaction. A base may be used to neutralize the acid byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is typically washed with water and/or a mild basic solution to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified by distillation under reduced pressure to yield pure this compound.
Applications
This compound serves as a key intermediate in the synthesis of various fine chemicals.[7] It is particularly important in the production of agrochemicals, such as the fungicides dimethomorph and flumorph.[12] Additionally, it finds use in the pharmaceutical industry for the development of analgesics and anti-inflammatory agents.[7] Its properties also make it a useful building block in polymer chemistry.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine, 4-acetyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound 99 1696-20-4 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound 99 1696-20-4 [sigmaaldrich.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound [chembk.com]
- 12. chembk.com [chembk.com]
An In-Depth Technical Guide to the Synthesis of N-Acetylmorpholine from Morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Acetylmorpholine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document details the core chemical reactions, experimental protocols, and quantitative data associated with its production from morpholine.
Introduction
N-Acetylmorpholine (CAS No: 1696-20-4) is a heterocyclic organic compound widely utilized as a solvent and an intermediate in the synthesis of various fine chemicals.[1][4][5] Its applications range from the production of fungicides like dimethomorph and flumorph to its use as an extraction agent for aromatic hydrocarbons.[6] This guide focuses on the acetylation of morpholine, the most common and industrially significant method for producing N-Acetylmorpholine.[4]
Core Synthesis Pathways
The synthesis of N-Acetylmorpholine from morpholine is primarily achieved through acylation. This involves the reaction of morpholine with an acetylating agent. The most common acetylating agents employed in industrial and laboratory settings are:
-
Acetic Anhydride: A highly effective and common reagent for this transformation.[1][4]
-
Acetyl Chloride: Another reactive acetylating agent for the synthesis of N-Acetylmorpholine.[4]
-
Acetic Acid Esters (e.g., Methyl Acetate, Ethyl Acetate): These are often used in industrial processes, sometimes in the presence of a catalyst.[6][7][8]
-
Acetic Acid: This method involves a dehydration reaction, often at elevated temperatures.[9]
The general chemical reaction is depicted below:
References
- 1. niir.org [niir.org]
- 2. marketpublishers.com [marketpublishers.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]
- 6. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 8. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 9. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]
A Technical Guide to the Solubility of 4-Acetylmorpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-Acetylmorpholine, a versatile intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and presents a detailed experimental protocol for its precise determination.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification processes, and formulation strategies. The principle of "like dissolves like" is a fundamental concept where substances with similar polarities tend to be miscible. This compound, with its polar amide group and cyclic ether structure, is generally described as being soluble in water and organic solvents.
Qualitative Solubility Profile of this compound
Multiple sources indicate that this compound is soluble in organic solvents.[1][2][3] The term "miscible" is often used to describe its solubility in water, implying it is soluble in all proportions.[2][4][5][6][7][8][9] However, for practical applications in organic synthesis and formulation, a more quantitative understanding is often necessary. The following table summarizes the available qualitative solubility information.
| Solvent Class | Representative Solvents | Qualitative Solubility of this compound |
| Protic Polar | Water, Ethanol, Methanol | Miscible/Soluble |
| Aprotic Polar | Acetone, Acetonitrile | Expected to be Soluble |
| Non-Polar | Toluene, Hexane | Expected to have Lower Solubility |
Experimental Protocol for Quantitative Solubility Determination
To address the lack of specific solubility data, this section provides a detailed experimental protocol for the quantitative determination of this compound solubility in various organic solvents. This method is adapted from established general solubility testing procedures.[10][11][12][13][14]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solid ensures that the solution becomes saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Acetylmorpholine | CAS#:1696-20-4 | Chemsrc [chemsrc.com]
- 5. MORPHOLINE, 4-ACETYL- [chembk.com]
- 6. Cas 1696-20-4,N-Acetylmorpholine | lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]
- 9. N-Acetylmorpholine | 1696-20-4 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. bellevuecollege.edu [bellevuecollege.edu]
A Technical Guide to 4-Acetylmorpholine: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Acetylmorpholine, a key intermediate in the synthesis of various chemical compounds. The document details its boiling and melting points, and outlines experimental protocols for its synthesis, offering valuable insights for laboratory and industrial applications.
Core Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. These values are essential for handling, storage, and application of the compound in a research and development setting.
| Property | Value | Source(s) |
| Melting Point | 14 °C | [1][2][3] |
| Boiling Point | 208 °C to 240-245 °C | [1][2][3] |
| Density | 1.116 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.483 | [2][3] |
| Flash Point | 113 °C to >230 °F (>110 °C) | [1][2] |
| Molecular Formula | C6H11NO2 | [2][4] |
| Molar Mass | 129.16 g/mol | [2][4] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is primarily achieved through the acylation of morpholine. Below are detailed methodologies derived from established synthesis procedures.
Method 1: Synthesis via Reaction with Methyl Acetate
This protocol outlines the synthesis of this compound using morpholine and methyl acetate under pressure.
Materials:
-
Morpholine
-
Methyl Acetate
-
Nitrogen gas
-
Reactor vessel capable of handling pressure and temperature
-
Flash evaporator
-
Distillation columns (recovery and product rectification)
Procedure:
-
Charge the reactor with measured amounts of morpholine and methyl acetate.
-
Purge the reactor system with nitrogen gas to remove oxygen and then seal the system.
-
Initiate stirring and begin heating the mixture to achieve total reflux.
-
As the temperature increases, the internal pressure of the reactor will rise.
-
Once the reaction temperature reaches 150°C, introduce a controlled feed of nitrogen to bring the system pressure to 0.8 MPa.
-
Maintain these conditions (150°C and 0.8 MPa) with stable heating and reflux for a duration of 3 hours to ensure the reaction proceeds to completion.
-
After the reaction period, the crude N-acetylmorpholine is subjected to a multi-step purification process.
-
Flash Evaporation: The crude product is fed into a flash evaporator at a temperature of 110-150°C and a pressure of 0.15-1.8 MPa to separate the light and heavy components.
-
Rectification and Recovery: The lighter components undergo rectification in a recovery tower to separate unreacted morpholine, which can be recycled. The heavier components are sent to a morpholine removal tower.
-
Product Rectification: The morpholine-free fraction is then transferred to a product rectifier to yield purified N-acetylmorpholine with a purity exceeding 99.5%.
Method 2: Synthesis using Ethyl Acetate and an Ionic Liquid Catalyst
This method describes the synthesis at atmospheric pressure utilizing an ionic liquid catalyst.
Materials:
-
Morpholine
-
Ethyl Acetate
-
Ionic Liquid Catalyst (e.g., a DBU-based ionic liquid)
-
Nitrogen gas
-
Reactor vessel with heating and stirring capabilities
-
Dealcoholization/dehydration column
-
Rectification columns
Procedure:
-
Add morpholine and ethyl acetate to the reactor in a specified molar ratio (e.g., 1:1.2).
-
Introduce the ionic liquid catalyst into the reactor.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to a temperature between 140-160°C.
-
Maintain the reaction at this temperature under normal atmospheric pressure with continuous stirring for 6-10 hours.
-
Upon completion, the crude N-acetylmorpholine product is first processed through a recovery tower to remove alcohol and water byproducts.
-
The treated crude product is then subjected to rectification to remove any unreacted morpholine.
-
A final rectification step is performed to obtain the purified N-acetylmorpholine product.
Process Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols.
References
An In-depth Technical Guide to 4-Acetylmorpholine
This technical guide provides a comprehensive overview of 4-Acetylmorpholine, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and other chemical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications.
Chemical Identity
IUPAC Name: 1-(morpholin-4-yl)ethan-1-one[1]
Synonyms: A wide array of synonyms are used to identify this compound in scientific literature and commercial listings. These include:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and for analytical purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₁NO₂ | [1][3][4][7] |
| Molecular Weight | 129.16 g/mol | [1][3][4][7] |
| CAS Number | 1696-20-4 | [1][3][4] |
| Appearance | Colorless to slightly yellow clear liquid | [7] |
| Melting Point | 14 °C (lit.) | [7][8] |
| Boiling Point | 240-245 °C (lit.) | [8] |
| Density | 1.116 g/mL at 25 °C (lit.) | [8] |
| Flash Point | >230 °F (>110 °C) | [8] |
| Refractive Index | n20/D 1.483 (lit.) | [8] |
| Water Solubility | Miscible | [8] |
Synthesis of this compound
This compound is primarily synthesized through the acetylation of morpholine. Various acetylating agents can be employed, with acetic anhydride and acetyl chloride being common laboratory and industrial reagents. The following experimental protocols are based on established synthetic methods.
Experimental Protocol: Acetylation of Morpholine using Acetic Anhydride
This protocol describes a common method for the preparation of this compound.
Materials:
-
Morpholine
-
Acetic anhydride
-
Acetic acid (as solvent)
-
Sodium hydroxide solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., dichloromethane)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve morpholine in acetic acid.
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the morpholine solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion.[9]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.[6]
Synthesis Workflow
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
References
- 1. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. scbt.com [scbt.com]
- 5. This compound [chembk.com]
- 6. niir.org [niir.org]
- 7. Morpholine, 4-acetyl- (CAS 1696-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 9. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
Commercial Sourcing and Application of High-Purity 4-Acetylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 4-Acetylmorpholine, a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries. This document outlines key commercial suppliers, their product specifications, and a detailed experimental protocol for a common application: the synthesis of the fungicide dimethomorph.
Commercial Suppliers of High-Purity this compound
High-purity this compound (CAS No: 1696-20-4) is readily available from several reputable chemical suppliers. The compound is typically offered as a colorless to light yellow liquid with a purity of 99% or higher, as determined by gas chromatography (GC). Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number | Purity Specification | Physical Form | Additional Information |
| Sigma-Aldrich | A18834 | 99% | Liquid | Provides Certificate of Analysis and Safety Data Sheet.[1] |
| Tokyo Chemical Industry (TCI) | A0102 | >99.0% (GC) | Colorless to Light yellow clear liquid | NMR data available to confirm structure.[2] |
| Chem-Impex | 01735 | ≥ 99% (GC) | Colorless to slightly yellow clear liquid | Key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[3][4] |
| Biosynth | BAA69620 | - | - | Used in the dehydrating of organic compounds and as a viscosity control agent.[5] |
| Lab Pro Inc. | A0102-500G | Min. 99.0% (GC) | Liquid | - |
Physicochemical Properties
This compound is a stable compound under standard conditions, and its key properties are summarized below.
| Property | Value |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| Melting Point | 14 °C |
| Boiling Point | 208-245 °C |
| Density | ~1.12 g/mL at 25 °C |
| Refractive Index | ~1.48 |
Applications in Synthesis
This compound serves as a crucial building block in the synthesis of a variety of molecules. Its primary applications are in the agrochemical sector, particularly in the production of fungicides like dimethomorph and flumorph.[6] In the pharmaceutical industry, it is a key intermediate for synthesizing various therapeutic agents, including analgesics and anti-inflammatory drugs.[3] The morpholine moiety is of particular interest in drug discovery, especially for central nervous system (CNS) targets, due to its favorable physicochemical properties that can improve blood-brain barrier permeability.
Experimental Protocol: Synthesis of Dimethomorph
The following protocol is a representative example of the use of high-purity this compound in the synthesis of the fungicide dimethomorph. This procedure is based on information from patent literature describing the reaction of 4-chloro-3',4'-dimethoxybenzophenone with this compound.
Materials:
-
4-chloro-3',4'-dimethoxybenzophenone
-
This compound (high purity, ≥99%)
-
Lewis base catalyst (e.g., sodium tert-butoxide, sodium ethoxide, or a copper and vanadium compound catalyst)
-
Toluene (solvent)
-
Water (for extraction)
-
Activated carbon
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-3',4'-dimethoxybenzophenone and this compound in toluene.
-
Catalysis: Add the Lewis base catalyst to the reaction mixture.
-
Condensation: Heat the mixture to a temperature between 40-80°C and stir for 1-5 hours to form the intermediate, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropan-1-one.[2]
-
Dehydration: Increase the temperature to 90-115°C to initiate a dehydration reaction.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel for extraction. Separate the organic layer.[2]
-
Purification: The organic layer is heated to remove the toluene solvent by distillation. The concentrated solution is then treated with activated carbon.
-
Crystallization and Isolation: The purified solution is allowed to crystallize. The resulting solid dimethomorph product is isolated by filtration.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of dimethomorph using this compound.
Caption: Workflow for the synthesis of dimethomorph.
References
- 1. CN104130214A - Preparation method of dimethomorph original drug - Google Patents [patents.google.com]
- 2. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]
- 3. 4-[(methylamino)acetyl]morpholine synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. MORPHOLINE, 4-ACETYL- [chembk.com]
- 6. nbinno.com [nbinno.com]
N-Acetylmorpholine: A Technical Guide to its Discovery, Synthesis, and Role as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylmorpholine, a derivative of the heterocyclic compound morpholine, has carved a significant niche in the landscape of organic chemistry. First synthesized in the mid-20th century, its history is not one of a frontline therapeutic agent, but rather of a crucial and versatile building block. This technical guide provides an in-depth exploration of the discovery and history of N-Acetylmorpholine, with a strong focus on its synthesis, chemical properties, and its pivotal role as a precursor in the production of high-value agrochemicals. While not a pharmacologically active compound in its own right, its utility in the synthesis of biologically active molecules makes it a compound of interest for researchers and professionals in drug and pesticide development. This document furnishes detailed experimental protocols derived from patent literature, presents its physicochemical data in a structured format, and provides visualizations of key synthetic pathways.
Discovery and History
N-Acetylmorpholine (CAS 1696-20-4) was first synthesized in the mid-20th century during broader explorations into the reactivity and derivatization of morpholine.[1][2] The primary motivation behind its initial synthesis was likely the academic and industrial interest in creating a diverse library of morpholine derivatives for various applications. Its discovery was not marked by a singular breakthrough, but rather as a logical extension of acylation reactions on secondary amines.
Historically, its principal application has been in industrial chemistry, where it serves as a solvent, a corrosion inhibitor, and, most notably, as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its importance grew with the discovery of potent fungicides that incorporated the morpholine scaffold, cementing N-Acetylmorpholine's role as a valuable commodity chemical in the synthesis of these complex, biologically active molecules.[3][4]
Physicochemical Properties
N-Acetylmorpholine is a colorless to pale yellow liquid with a faint, vinegar-like odor.[2] It is miscible with water and soluble in many organic solvents, making it a versatile reactant and solvent in various chemical processes.[5][6][7][8][9] A comprehensive summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of N-Acetylmorpholine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [10] |
| Molecular Weight | 129.16 g/mol | [10] |
| Appearance | Clear, colorless to very slightly yellow liquid | [6][7] |
| Melting Point | 9 - 14.5 °C | [2][9][10][11] |
| Boiling Point | 240 - 245.5 °C | [2][6][9][10] |
| Density | 1.116 g/mL at 25 °C | [6][10] |
| Flash Point | >108.6 °C (>230 °F) | [6][9][11] |
| Water Solubility | Miscible | [5][6][7][8][9] |
| Refractive Index (n20/D) | 1.483 | [6][9][10] |
| Vapor Pressure | 0.0159 mmHg at 25°C | [5][6] |
| CAS Number | 1696-20-4 | [1] |
Synthesis of N-Acetylmorpholine: Experimental Protocols
The most common and industrially significant method for the synthesis of N-Acetylmorpholine is the acetylation of morpholine. This can be achieved using several acetylating agents, with acetic anhydride and acetyl chloride being the most frequently employed.[1]
Synthesis via Acetic Anhydride
This method is widely used due to the high reactivity of acetic anhydride and the straightforward nature of the reaction. The reaction is exothermic and produces acetic acid as a byproduct.
Experimental Protocol (Derived from Patent CN1403449A)[12]
-
Reactants and Reagents:
-
Morpholine (1.0 mole, 87.12 g)
-
Acetic Anhydride (1.0 mole, 102.09 g)
-
Acetic Acid (as solvent, approx. 150-700 g)
-
-
Procedure:
-
To a reaction flask equipped with a stirrer and a dropping funnel, add acetic anhydride (104 g, 98% purity, 1.0 mole) and acetic acid (150 g).
-
Under stirring at room temperature, slowly add morpholine (88 g, 99% purity, 1.0 mole) dropwise over approximately 15 minutes. The reaction is exothermic, and the temperature will rise to 80-100 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.
-
After the reaction period, distill off the acetic acid solvent.
-
The crude N-Acetylmorpholine is then purified by vacuum distillation to yield the final product.
-
-
Purification Note: For high purity, fractional distillation using an 8-inch Fenske column packed with glass helices can be employed.[13]
General Synthesis Workflow
The general workflow for the synthesis of N-Acetylmorpholine from morpholine is depicted in the following diagram.
Caption: General workflow for the synthesis of N-Acetylmorpholine.
N-Acetylmorpholine as a Precursor in Agrochemical Synthesis
While N-Acetylmorpholine itself is not known to possess significant biological activity, it is a critical intermediate in the synthesis of several important agrochemical fungicides, most notably dimethomorph.
The Role of N-Acetylmorpholine in Dimethomorph Synthesis
Dimethomorph is a systemic fungicide that is highly effective against oomycetes, such as downy mildew and late blight, which can devastate crops like grapes and potatoes. Its synthesis involves the condensation of N-Acetylmorpholine with a substituted benzophenone derivative.
Synthesis of Dimethomorph from N-Acetylmorpholine
The synthesis of dimethomorph from N-Acetylmorpholine is typically carried out in the presence of a strong base, which acts as a catalyst.
Experimental Protocol (Derived from Patent CN112500370A)[14]
-
Reactants and Reagents:
-
N-Acetylmorpholine
-
4-chloro-3',4'-dimethoxybenzophenone
-
Lewis Base Catalyst (e.g., sodium methoxide, sodium tert-butoxide)
-
Solvent (e.g., toluene, xylene)
-
-
Procedure:
-
In a suitable reactor, dissolve 4-chloro-3',4'-dimethoxybenzophenone and N-Acetylmorpholine in a solvent such as toluene.
-
Add a Lewis base catalyst (e.g., sodium tert-butoxide).
-
Heat the reaction mixture to a temperature between 40-80 °C and maintain for 1-5 hours. This leads to the formation of an intermediate, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-one.
-
After the initial reaction, increase the temperature to 90-115 °C to induce a dehydration (elimination) reaction, forming the dimethomorph product.
-
After the reaction is complete, cool the mixture to room temperature and perform an aqueous extraction.
-
The organic phase, containing the product, is separated, and the solvent is removed by distillation.
-
The concentrated product is then purified by crystallization to yield dimethomorph.
-
Logical Workflow for Dimethomorph Synthesis
The following diagram illustrates the logical steps in the synthesis of the fungicide dimethomorph, highlighting the essential role of N-Acetylmorpholine as a key starting material.
Caption: Logical workflow for the synthesis of Dimethomorph.
Conclusion
N-Acetylmorpholine serves as a prime example of a chemical compound whose significance is defined by its utility as a synthetic intermediate rather than its own inherent biological properties. Its discovery and the subsequent development of efficient manufacturing processes have been crucial for the agrochemical industry, particularly in the production of potent fungicides like dimethomorph. For researchers and professionals in drug development and related fields, N-Acetylmorpholine represents a versatile and readily available building block containing the morpholine scaffold, a privileged structure in medicinal chemistry. A thorough understanding of its synthesis and reactivity is therefore essential for those looking to incorporate this important heterocyclic motif into novel, biologically active molecules.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Cas 1696-20-4,N-Acetylmorpholine | lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]
- 9. N-Acetylmorpholine | 1696-20-4 [amp.chemicalbook.com]
- 10. N-Acetylmorpholine | CAS#:1696-20-4 | Chemsrc [chemsrc.com]
- 11. ko.tnjchem.com [ko.tnjchem.com]
- 12. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
- 13. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]
- 14. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]
Methodological & Application
4-Acetylmorpholine: A Versatile Solvent for Chemical Synthesis
Introduction
4-Acetylmorpholine, a colorless to pale yellow liquid, is a versatile organic compound with a growing presence in the arsenal of researchers, scientists, and drug development professionals. While it is widely recognized as a crucial intermediate in the synthesis of agrochemicals, its utility as a specialized reaction solvent is increasingly appreciated.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound as a reaction solvent, highlighting its physical and chemical properties, and providing examples of its application in organic synthesis.
Physicochemical Properties
Understanding the physical and chemical properties of a solvent is paramount to its effective application. This compound possesses a unique combination of characteristics that make it a suitable medium for a variety of chemical transformations.
| Property | Value | Reference |
| CAS Number | 1696-20-4 | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Clear, colorless to very slightly yellow liquid | [2] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 240-245 °C | [2] |
| Density | 1.116 g/mL at 25 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
| Refractive Index (n20/D) | 1.483 | [2] |
| Water Solubility | Miscible | [2] |
Key Applications as a Reaction Solvent
This compound's utility as a solvent stems from its high boiling point, polarity, and ability to dissolve a wide range of organic and inorganic compounds.[3] It has found applications in various reaction types, most notably in the synthesis of fungicides where it also serves as a key building block.
Synthesis of Fungicides (Dimethomorph and Flumorph)
A primary application of this compound is in the industrial synthesis of the fungicides dimethomorph and flumorph.[2] In these multi-step syntheses, it can act as both a reactant and a solvent in certain steps, showcasing its dual functionality.
Logical Workflow for Fungicide Synthesis:
Caption: General workflow for the synthesis of morpholine-containing fungicides.
Experimental Protocols
While specific industrial protocols are often proprietary, the following generalized procedures illustrate how this compound can be used as a solvent in key reaction types relevant to pharmaceutical and agrochemical synthesis.
Protocol 1: Acylation Reaction in this compound
This protocol describes a general procedure for the acylation of a primary or secondary amine, a common step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
Materials:
-
Amine substrate (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
This compound (as solvent)
-
Tertiary amine base (e.g., triethylamine, 1.2 eq)
-
Anhydrous conditions (Nitrogen or Argon atmosphere)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the amine substrate.
-
Add this compound as the solvent to achieve a desired concentration (e.g., 0.5 M). Stir until the amine is fully dissolved.
-
Add the tertiary amine base to the solution.
-
Slowly add the acyl chloride or anhydride to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Experimental Workflow for Acylation:
References
Application Notes and Protocols: 4-Acetylmorpholine in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of morpholine-containing fungicides, with a focus on derivatives where 4-acetylmorpholine serves as a key synthetic precursor or structural analog. The information presented is intended to guide researchers in the development of novel antifungal agents.
Introduction
This compound is a valuable chemical intermediate in the agrochemical industry, particularly in the synthesis of morpholine fungicides.[1] This class of fungicides is known for its efficacy against Oomycetes, a group of destructive plant pathogens. Two notable fungicides, Dimethomorph and Flumorph, contain the morpholine moiety and are highly effective at controlling diseases such as late blight and downy mildew.[2][3] While their synthesis pathways may differ, the morpholine ring is a critical component for their biological activity.
Dimethomorph acts by disrupting the fungal cell wall synthesis, a mechanism that provides both protective and curative action against infections.[3] It is a systemic fungicide, meaning it can be absorbed and transported within the plant, offering protection to new growth.[3]
Flumorph , a structural analogue of Dimethomorph, functions by disrupting the microfilament organization within the fungal cells.[4][5] This interference with the cytoskeleton leads to abnormal cell development and ultimately, cell death.
These application notes will detail the synthesis of Dimethomorph from this compound and the synthesis of Flumorph from a related morpholine precursor, along with their fungicidal activities.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of Dimethomorph and Flumorph against various plant pathogenic fungi. The EC₅₀ value represents the concentration of the fungicide that inhibits 50% of the fungal growth.
| Fungicide | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Dimethomorph | Phytophthora citrophthora | 0.14 | [6] |
| Phytophthora parasitica | 0.38 | [6] | |
| Phytophthora capsici | <0.1 | [6] | |
| Phytophthora infestans | 0.16 - 0.3 | [6] | |
| Plasmopara viticola | 0.25 - 1.15 (ED₉₅) | [7] | |
| Flumorph | Phytophthora sojae | ~0.1 - 1.0 | [8] |
| Pseudoperonospora cubensis | High activity | [5] | |
| Phytophthora melonis | High activity | [5] |
Experimental Protocols
Synthesis of Dimethomorph from this compound
This protocol is based on the reaction of this compound with a substituted benzophenone, as described in patent literature.[2]
Reaction Scheme:
Materials:
-
This compound
-
4-Chloro-3,4-dimethoxybenzophenone
-
Copper and vanadium compound catalyst (as described in the patent)
-
Toluene
-
Water
-
Activated carbon
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 4-chloro-3,4-dimethoxybenzophenone and this compound in toluene as the solvent.
-
Catalyst Addition: Add the copper and vanadium compound catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir for 3-4 hours to form the intermediate product, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-ketone.[9]
-
Dehydration: Increase the temperature to 110°C to initiate the dehydration reaction. Monitor the reaction progress until completion.
-
Work-up: Cool the reaction mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer to remove water-soluble impurities.
-
Solvent Removal: Separate the organic layer (toluene) and heat it to distill off the solvent. A rotary evaporator can be used for efficient solvent removal. The recovered solvent can be treated with activated carbon for recycling.
-
Crystallization and Isolation: The concentrated solution is then allowed to crystallize. The resulting solid product is collected by filtration to yield Dimethomorph.
Expected Yield: The reported synthesis yield is above 93%.[2]
Synthesis of Flumorph
The industrial synthesis of Flumorph involves the reaction of a substituted cinnamic acid intermediate with morpholine.[3] While this compound is not a direct reactant in this specific pathway, this protocol is provided as it represents the synthesis of a closely related and important morpholine fungicide.
Reaction Scheme:
Materials:
-
3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)acrylic acid (or its acid chloride derivative)
-
Morpholine
-
A suitable solvent (e.g., dichloromethane, toluene)
-
A coupling agent (if starting from the carboxylic acid, e.g., DCC, EDC) or a base (if starting from the acid chloride, e.g., triethylamine)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Activation of Carboxylic Acid (if applicable): If starting with the acrylic acid, dissolve it in a suitable solvent and activate it for amide bond formation. This can be achieved by converting it to the acid chloride using an agent like thionyl chloride or oxalyl chloride, or by using a peptide coupling agent.
-
Reaction with Morpholine: In a separate flask, dissolve morpholine in the chosen solvent. If using an acid chloride, a base like triethylamine should be added to the morpholine solution to neutralize the HCl byproduct.
-
Amide Bond Formation: Slowly add the activated acrylic acid derivative to the morpholine solution, typically at a reduced temperature (e.g., in an ice bath) to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If a coupling agent was used, the byproducts may need to be filtered off. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization or column chromatography to obtain pure Flumorph.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the synthesis pathways and mechanisms of action for Dimethomorph and Flumorph.
Synthesis of Dimethomorph
Caption: Synthesis pathway of Dimethomorph from this compound.
Synthesis of Flumorph
Caption: General synthesis pathway for Flumorph.
Mechanism of Action: Dimethomorph
Caption: Mechanism of action of Dimethomorph.
Mechanism of Action: Flumorph
Caption: Mechanism of action of Flumorph.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Flumorph (Ref: SYP L190) [sitem.herts.ac.uk]
- 4. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Application of N-Acetylmorpholine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Acetylmorpholine (NAM) is a versatile organic compound with significant potential in pharmaceutical synthesis.[1][2] Its properties as a polar aprotic solvent and a stable chemical intermediate make it a subject of interest for various applications in the development of active pharmaceutical ingredients (APIs).[3][4] This document provides a comprehensive overview of its applications, supported by experimental protocols and data.
Introduction to N-Acetylmorpholine
N-Acetylmorpholine is a colorless to pale yellow liquid with a faint amine-like odor.[3] It is a derivative of morpholine, featuring an acetyl group attached to the nitrogen atom. This structural modification significantly alters its physical and chemical properties, rendering it a useful solvent and synthetic intermediate.[1][3] It is soluble in water and various organic solvents.[3]
Key Applications in Pharmaceutical Synthesis
While specific examples in the synthesis of commercial drugs are not extensively documented in publicly available literature, the physicochemical properties of N-Acetylmorpholine suggest its utility in several key areas of pharmaceutical synthesis:
-
As a Polar Aprotic Solvent: N-Acetylmorpholine's high polarity and aprotic nature make it a potential alternative to other commonly used solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone (NMP).[5] These solvents are often employed in reactions sensitive to protic hydrogens, such as nucleophilic substitutions and condensations.
-
Intermediate for Morpholine-Containing APIs: The morpholine moiety is a privileged structure in medicinal chemistry, found in a wide range of drugs, including anticancer agents (e.g., Gefitinib), antibiotics (e.g., Linezolid), and central nervous system drugs.[6] While direct use of N-Acetylmorpholine as a precursor is not as common as morpholine itself, its application as a protected form of morpholine or as a starting material for more complex morpholine derivatives is a plausible synthetic strategy.
-
In the Synthesis of Agrochemicals: It is a key intermediate in the synthesis of agricultural fungicides like dimethomorph and flumorph, showcasing its utility in the synthesis of complex heterocyclic compounds.[4][7]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for N-Acetylmorpholine is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Faint amine-like |
| Boiling Point | 240-245 °C |
| Melting Point | 14 °C |
| Density | 1.116 g/mL at 25 °C |
| Flash Point | >110 °C |
| Solubility | Miscible with water and organic solvents |
| Safety | Handle with care, avoid contact with skin and eyes. |
Data sourced from various chemical suppliers and safety data sheets.
Experimental Protocols
N-Acetylmorpholine is typically synthesized via the acetylation of morpholine.[3][8][9]
Caption: Synthesis of N-Acetylmorpholine.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with morpholine and acetic acid as a solvent.[8]
-
Addition: Slowly add acetic anhydride to the stirred solution of morpholine from the dropping funnel. An exothermic reaction will occur.[8]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1-6 hours to ensure the reaction goes to completion.[8]
-
Work-up: After cooling to room temperature, the excess acetic anhydride and acetic acid can be removed by distillation.[8]
-
Purification: The resulting crude N-Acetylmorpholine can be purified by vacuum distillation to yield a product with >98% purity.[8]
Quantitative Data for Synthesis:
| Reactants | Molar Ratio (Morpholine:Acetic Anhydride) | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| Morpholine, Acetic Anhydride | 1:1 to 1:3 | Acetic Acid | Room temp to reflux | 1-6 hours | 98% | >98% | [8] |
| Morpholine, Acetic Acid | - | None | 210-230 °C | Continuous | 92% | - | [9] |
N-Acetylmorpholine can be explored as a solvent for SNAr reactions, which are common in the synthesis of kinase inhibitors. The following is a generalized protocol.
Caption: General workflow for an SNAr reaction.
Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electrophilic aryl halide, the nucleophile, and a suitable base (e.g., potassium carbonate, cesium carbonate).
-
Solvent Addition: Add N-Acetylmorpholine as the reaction solvent. The volume should be sufficient to dissolve or suspend the reactants.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The decision to use N-Acetylmorpholine in a pharmaceutical synthesis process can be guided by several factors, as illustrated in the following diagram.
Caption: Decision tree for solvent selection.
Conclusion
N-Acetylmorpholine presents itself as a promising, yet underexplored, solvent and intermediate for pharmaceutical synthesis. Its favorable physical properties and structural similarity to the widely used morpholine scaffold suggest a range of potential applications. Further research and process development are warranted to fully elucidate its role and benefits in the synthesis of novel and existing active pharmaceutical ingredients. The protocols and data presented herein provide a foundational resource for scientists and researchers to begin exploring the utility of N-Acetylmorpholine in their synthetic endeavors.
References
- 1. marketpublishers.com [marketpublishers.com]
- 2. Page loading... [guidechem.com]
- 3. CN104610196A - A kind of method of synthesizing N-acetylmorpholine - Google Patents [patents.google.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 8. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
- 9. US3558619A - Production of n-formylmorpholine or n-acetylmorpholine - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Acetylmorpholine in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylmorpholine, a cyclic amide, serves as a versatile synthon in organic chemistry. While not typically employed as a direct acetylating agent for alcohols and amines in the same manner as acetic anhydride or acetyl chloride, it belongs to the class of morpholine amides. These amides are recognized as effective acylating intermediates, particularly in reactions with organometallic reagents and in reduction reactions to yield ketones and aldehydes, respectively.[1][2][3][4] This document provides detailed protocols for the use of this compound and other morpholine amides as acylating agents in such transformations. The methodologies presented are based on established procedures for morpholine amides and are intended to be representative for this compound.[5][6]
Physicochemical Properties and Spectroscopic Data of this compound
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 245.5 °C |
| Melting Point | 9 - 10 °C |
| Density | 1.110 g/mL at 25 °C |
| Solubility | Miscible in water |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 3.65 (t, J=4.9 Hz, 2H), 3.59 (t, J=4.9 Hz, 2H), 3.48 (t, J=4.9 Hz, 2H), 3.42 (t, J=4.9 Hz, 2H), 2.10 (s, 3H).[7]
-
¹³C NMR (CDCl₃): δ (ppm) 169.0, 67.0, 66.8, 45.8, 41.8, 21.3.[8]
-
IR (neat): ν (cm⁻¹) 2970, 2860, 1645 (C=O), 1430, 1260, 1110.
Application 1: Synthesis of Ketones via Acylation of Organometallic Reagents
Morpholine amides, including this compound, are excellent precursors for the synthesis of ketones. They react with a variety of organometallic reagents, such as Grignard and organolithium reagents, in a controlled manner to afford the corresponding ketones, minimizing the over-addition that often leads to tertiary alcohols.[1][9]
Experimental Protocol: General Procedure for the Synthesis of a Ketone from this compound and a Grignard Reagent
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Quantitative Data: Synthesis of Ketones from Morpholine Amides
The following table summarizes the yields of ketones synthesized from various morpholine amides and organometallic reagents, demonstrating the general utility of this class of compounds in acylation reactions.
| Morpholine Amide | Organometallic Reagent | Product | Yield (%) |
| N-Benzoylmorpholine | MeMgBr | Acetophenone | 95 |
| N-Benzoylmorpholine | PhLi | Benzophenone | 92 |
| N-(Cyclohexanecarbonyl)morpholine | MeMgBr | 1-Cyclohexylethanone | 88 |
| N-Lauroylmorpholine | MeLi | 2-Tridecanone | 90 |
| N-(2-Furoyl)morpholine | PhMgBr | (2-Furyl)(phenyl)methanone | 85 |
Data compiled from representative literature on morpholine amide reactivity.[1]
Reaction Mechanism: Acylation of a Grignard Reagent
Caption: Mechanism of ketone synthesis from this compound.
Application 2: Synthesis of Aldehydes via Reduction
Morpholine amides can be selectively reduced to aldehydes using hydride reagents. This method offers an alternative to the often challenging partial reduction of esters or carboxylic acids.[5][10]
Experimental Protocol: General Procedure for the Synthesis of an Aldehyde from an N-Acylmorpholine
Materials:
-
N-Acylmorpholine (e.g., N-Benzoylmorpholine as a representative substrate)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acylmorpholine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution or slurry of LiAlH₄ (1.25 eq) in anhydrous THF.
-
Slowly add the LiAlH₄ solution/slurry to the stirred solution of the N-acylmorpholine at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by flash column chromatography if necessary.
Quantitative Data: Synthesis of Aldehydes from N-Acylmorpholines
The following table provides representative yields for the reduction of N-acylmorpholines to their corresponding aldehydes.
| N-Acylmorpholine | Reducing Agent | Product | Yield (%) |
| N-Boc-Phenylalanine-morpholine | LiAlH₄ | N-Boc-Phenylalaninal | 90 |
| N-Z-Leucine-morpholine | LiAlH₄ | N-Z-Leucinal | 85 |
| N-Fmoc-Alanine-morpholine | LiAlH₄ | N-Fmoc-Alaninal | 88 |
Data based on the reduction of N-protected α-amino morpholine amides.[5]
Experimental Workflow: Aldehyde Synthesis
Caption: Workflow for the synthesis of aldehydes from N-acylmorpholines.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound, as a representative morpholine amide, is a valuable reagent in acylation reactions that lead to the synthesis of ketones and aldehydes. The protocols provided herein offer a detailed guide for researchers in synthetic and medicinal chemistry. The use of morpholine amides presents a reliable and high-yielding alternative to other acylation strategies, particularly for avoiding over-addition in reactions with organometallic reagents.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Addition of organocerium reagents to morpholine amides: synthesis of important pheromone components of Achaea janata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Reactions Involving 4-Acetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of 4-Acetylmorpholine, a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Additionally, this document outlines its application as a key building block in the synthesis of commercially important fungicides.
Overview of this compound
This compound (CAS No. 1696-20-4) is a derivative of morpholine characterized by an acetyl group attached to the nitrogen atom.[4] It is a clear, colorless to slightly yellow liquid at room temperature and is miscible with water.[2][3] Its stable molecular structure and reactivity make it a valuable component in various chemical syntheses.[2]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Boiling Point | 240-245 °C |
| Melting Point | 14 °C |
| Density | 1.116 g/mL at 25 °C |
(Source: ChemicalBook, PubChem)
Synthesis of this compound
This compound is typically synthesized via the acetylation of morpholine using various acetylating agents. Common methods include reaction with acetic anhydride, acetyl chloride, or methyl acetate.
Synthesis using Acetic Anhydride
This method offers high yields and purity and is a common laboratory-scale procedure.[5]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid as a solvent.
-
Addition of Reactants: While stirring, slowly add acetic anhydride to the flask. Subsequently, add morpholine dropwise to the solution. An exothermic reaction will occur, raising the temperature to 80-100°C.[5]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 1-6 hours to ensure the reaction goes to completion.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and acetic acid can be removed by distillation.
-
Purification: The crude this compound is then purified by vacuum distillation to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Morpholine:Acetic Anhydride) | 1:1 to 1:3 | [5] |
| Reaction Time | 1 - 6 hours | [5] |
| Yield | 98% | [5] |
| Purity | >98% | [5] |
Synthesis using Methyl Acetate
This industrial method is performed under pressure and provides high purity product.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Charge a pressure reactor with morpholine and methyl acetate.
-
Reaction Conditions: Heat the reactor to 100-180°C with a corresponding pressure of 0.5-1.2 MPa.[6] Maintain these conditions for 2-5 hours.[6]
-
Work-up: After the reaction, the crude product undergoes flash evaporation to separate the lighter components (methanol, unreacted methyl acetate).[6]
-
Purification: The heavier fraction is then subjected to rectification (distillation) to remove unreacted morpholine and purify the this compound.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Morpholine:Methyl Acetate) | 1:1.1 to 1:1.2 | [6] |
| Temperature | 100 - 180 °C | [6] |
| Pressure | 0.5 - 1.2 MPa | [6] |
| Reaction Time | 2 - 5 hours | [6] |
| Yield | 70 - 79% | |
| Purity | >99.5% | [6] |
Purification of this compound
Due to its high boiling point, vacuum distillation is the preferred method for purifying this compound to prevent decomposition.[7]
Experimental Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask containing the crude this compound, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is free of defects.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of a compound decreases under reduced pressure.[7][8]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of this compound and identify any impurities. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra will show characteristic peaks for the acetyl group and the morpholine ring protons and carbons.
Application of this compound as a Chemical Intermediate
This compound is a crucial intermediate in the synthesis of various agrochemicals, particularly fungicides like dimethomorph and flumorph.[2][3]
Synthesis of Dimethomorph
Dimethomorph is synthesized from this compound and 4-chloro-3,4-dimethoxybenzophenone.[1] The reaction involves a condensation reaction followed by dehydration.[9]
Reaction Overview:
The synthesis involves the reaction of this compound with a substituted benzophenone in the presence of a catalyst to form an intermediate, which is then dehydrated to yield dimethomorph.[1][9]
Visualizations
Synthesis and Purification Workflow of this compound
Caption: Workflow for the synthesis and purification of this compound.
Role of this compound as a Chemical Intermediate
Caption: Role of this compound as an intermediate in fungicide synthesis.
References
- 1. CN104130214A - Preparation method of dimethomorph original drug - Google Patents [patents.google.com]
- 2. N-Acetylmorpholine | 1696-20-4 [amp.chemicalbook.com]
- 3. MORPHOLINE, 4-ACETYL- [chembk.com]
- 4. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
- 6. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]
The Role of 4-Acetylmorpholine in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylmorpholine, a versatile organic compound, is gaining recognition in the field of polymer chemistry for its utility as a specialty solvent, catalyst, and reaction medium. Its unique properties, including high polarity and aprotic nature, make it a valuable tool in the synthesis of various polymers, where it can influence reaction kinetics and final polymer characteristics such as flexibility and thermal stability. This document provides detailed application notes and protocols for the use of this compound in polymer synthesis, with a focus on its emerging applications in high-performance polymers.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in polymer chemistry.
| Property | Value |
| CAS Number | 1696-20-4 |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless to slightly yellow clear liquid |
| Boiling Point | 208 °C |
| Melting Point | 14 °C |
| Density | 1.12 g/mL |
| Refractive Index (n20D) | 1.48 |
Applications in Polymer Synthesis
This compound's primary roles in polymer chemistry are as a high-performance solvent and a catalyst, particularly in the production of specialty polymers.
As a High-Performance Solvent
Due to its high boiling point and ability to dissolve a wide range of monomers and polymers, this compound is an effective solvent for polycondensation reactions, particularly in the synthesis of high-performance polymers like polyamide-imides. Its aprotic nature is advantageous in preventing side reactions with reactive monomers.
A related compound, N-formylmorpholine, has been successfully used as a solvent in the synthesis of polyamide-imide resins, highlighting the potential of morpholine derivatives in this area.
As a Catalyst in Polyurethane Synthesis
Morpholine derivatives have been identified as potential catalysts in the formation of urethanes, the building blocks of polyurethanes. Computational studies have shown that morpholine and its derivatives can effectively catalyze the reaction between isocyanates and alcohols. While direct experimental data for this compound is limited, the existing research on related compounds suggests its potential as a catalyst in polyurethane production, contributing to the control of reaction rates and the final properties of the foam. Several patents disclose the use of various morpholine derivatives as catalysts in the production of polyurethane foams.
Experimental Protocols
While specific, detailed public-domain protocols for the use of this compound in polymer synthesis are not widely available, the following generalized protocols are based on established procedures for similar amide solvents and catalysts in the synthesis of relevant polymers. Researchers should optimize these protocols for their specific applications.
General Protocol for Polyamide-Imide Synthesis using an Amide Solvent
This protocol outlines the general steps for the synthesis of a polyamide-imide, where this compound could potentially be used as a solvent.
Materials:
-
Methylene diphenyl diisocyanate (MDI)
-
Trimellitic anhydride (TMA)
-
This compound (or other suitable amide solvent)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, heating mantle, and condenser
Procedure:
-
Solvent Preparation: In the reaction vessel, prepare the desired amount of this compound.
-
Monomer Addition: Under a nitrogen atmosphere, add the MDI and TMA to the solvent with stirring.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 90°C) and hold for a set period (e.g., 2 hours). Subsequently, increase the temperature (e.g., to 160°C) and continue the reaction for an extended period (e.g., 8 hours) to ensure complete polymerization.
-
Cooling and Dilution: After the reaction is complete, cool the polymer solution and, if necessary, dilute with additional solvent.
Conceptual Protocol for Investigating this compound as a Polyurethane Catalyst
This protocol provides a framework for evaluating the catalytic activity of this compound in polyurethane foam formation.
Materials:
-
Polyol (e.g., polyester polyol or polyether polyol)
-
Organic polyisocyanate (e.g., toluene diisocyanate - TDI, or methylene diphenyl diisocyanate - MDI)
-
This compound (as catalyst)
-
Surfactant
-
Blowing agent (e.g., water)
-
Mixing apparatus
Procedure:
-
Premix Preparation: Prepare a premix by blending the polyol, surfactant, blowing agent, and a specific concentration of this compound.
-
Isocyanate Addition: Add the organic polyisocyanate to the premix and mix vigorously.
-
Observation of Reaction Profile: Record the cream time, gel time, and tack-free time of the foaming reaction.
-
Curing and Characterization: Allow the foam to cure and then characterize its physical properties (e.g., density, cell structure, compressive strength).
-
Comparative Analysis: Repeat the experiment with varying concentrations of this compound and compare the results with a standard amine catalyst.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically detailing the performance of this compound in polymerization reactions. The following table is a conceptual framework for how such data could be presented for comparative analysis.
| Polymer System | Role of this compound | Monomer Concentration | Catalyst Concentration | Reaction Temperature (°C) | Reaction Time (h) | Polymer Yield (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Polyamide-Imide | Solvent | - | - | - | - | - | - | - |
| Polyurethane | Catalyst | - | - | - | - | - | - | - |
Data in this table is conceptual and should be populated with experimental results.
Conclusion
This compound presents itself as a promising, yet not fully explored, compound in the realm of polymer chemistry. Its properties suggest its potential as a high-performance solvent and catalyst in the synthesis of specialty polymers. The provided protocols offer a foundational approach for researchers to investigate and optimize the use of this compound in their specific polymer systems. Further research and publication of quantitative data are necessary to fully elucidate its role and benefits in various polymerization reactions.
Application Notes and Protocols: Acrylamide Synthesis and the Role of N-Acetylmorpholine
Introduction
Acrylamide is a crucial monomer in the production of polyacrylamides, which have widespread applications as flocculants in water treatment, in the paper and pulp industry, and for enhanced oil recovery.[1][2][3] This document provides detailed application notes and protocols for the industrial synthesis of acrylamide.
It is important to clarify a common point of inquiry regarding the use of N-Acetylmorpholine in this process. Based on established chemical literature, N-Acetylmorpholine is not used as a reactant, catalyst, or solvent in the preparation of acrylamide. Acrylamide is primarily synthesized via the hydration of acrylonitrile. N-Acetylmorpholine, a derivative of morpholine, functions mainly as a solvent in various chemical reactions and polymerization processes. This document will first detail the established methods for acrylamide synthesis and then provide information on the properties and applications of N-Acetylmorpholine in a relevant chemical context.
Part 1: Preparation of Acrylamide
The two primary industrial methods for the synthesis of acrylamide from acrylonitrile are catalytic hydration and enzymatic hydration.[1][2][4]
Catalytic Hydration of Acrylonitrile
This method involves the reaction of acrylonitrile with water in the presence of a metal catalyst, typically a copper-based catalyst like Raney copper.[1][4] This process is highly selective and produces acrylamide with minimal byproducts.[1]
The hydration of acrylonitrile to acrylamide proceeds as follows:
Caption: Catalytic hydration of acrylonitrile to acrylamide.
Safety Precautions: Acrylamide and acrylonitrile are toxic and potential carcinogens.[5][6] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.[6][7][8]
Materials:
-
Acrylonitrile (inhibitor-free)
-
Deionized water
-
Copper-based catalyst (e.g., Raney copper)
-
Nitrogen gas
-
Reaction vessel (e.g., stirred pressure reactor)
-
Heating and stirring apparatus
-
Filtration system
Procedure:
-
Catalyst Activation: If using a catalyst like Raney copper, activate it according to the manufacturer's instructions. This often involves washing with a sodium hydroxide solution followed by water.
-
Reaction Setup: In a stirred pressure reactor, add the activated copper catalyst (e.g., 6 parts by weight).
-
Reactant Addition: Add deionized water (e.g., 45 parts by weight) and acrylonitrile (e.g., 20 parts by weight) to the reactor. The molar ratio of water to acrylonitrile can range from 1 to 30.[9]
-
Inert Atmosphere: Purge the reactor with nitrogen gas to remove oxygen, which can inhibit the reaction.
-
Reaction Conditions: Heat the mixture to a temperature between 70°C and 110°C while stirring vigorously.[9] Maintain the reaction for a period of 4 to 6 hours.
-
Monitoring: The reaction progress can be monitored by gas chromatography to determine the conversion of acrylonitrile.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Separate the catalyst from the aqueous solution of acrylamide by filtration.
-
Product Isolation: The resulting aqueous solution contains acrylamide. If a solid product is desired, the water can be removed under reduced pressure.
| Parameter | Value | Reference |
| Reaction Temperature | 70 - 200 °C | [9] |
| Catalyst | Copper-based | [1][4][9] |
| Water to Acrylonitrile Ratio | 1-30 mols of water per mol of acrylonitrile | [9] |
| Reaction Time | 4 - 6 hours | [9] |
| Conversion of Acrylonitrile | 90% | [9] |
| Selectivity to Acrylamide | 99% | [9] |
Enzymatic Hydration of Acrylonitrile
A more recent and environmentally friendly method for acrylamide production utilizes a biocatalyst, specifically the enzyme nitrile hydratase.[1][2][10] This enzyme is typically derived from microorganisms such as Rhodococcus.[10] The enzymatic process offers high selectivity and operates under milder conditions than catalytic hydration.[10]
Caption: Workflow for enzymatic synthesis of acrylamide.
Materials:
-
Acrylonitrile
-
Immobilized nitrile hydratase (e.g., from Rhodococcus cells)
-
Buffer solution (pH 8.0-8.5)
-
Bioreactor or reaction vessel with temperature control
-
Stirring apparatus
Procedure:
-
Enzyme Preparation: The nitrile hydratase is typically used in an immobilized form, for example, by entrapping whole cells in a gel matrix.[10]
-
Reaction Setup: In a bioreactor, add the buffer solution and the immobilized enzyme.
-
Substrate Addition: Slowly add acrylonitrile to the reactor, maintaining a concentration below 3% (w/v) to avoid enzyme inhibition.[10][11]
-
Reaction Conditions: Maintain the reaction temperature at around 10°C and the pH between 8.0 and 8.5.[10]
-
Incubation: Gently stir the mixture. The reaction can take approximately 24 hours.[10]
-
Monitoring: Monitor the concentration of acrylamide and the consumption of acrylonitrile using a suitable analytical method like HPLC.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be separated by filtration and potentially reused.
-
Product: The resulting aqueous solution contains a high concentration of acrylamide with very few impurities.
| Parameter | Value | Reference |
| Biocatalyst | Nitrile Hydratase | [2][10] |
| Temperature | ~10 °C | [10] |
| pH | 8.0 - 8.5 | [10] |
| Substrate Concentration | < 3% (w/v) | [10][11] |
| Reaction Time | ~24 hours | [10] |
| Product Concentration | Up to 20% (w/v) | [10] |
| Byproduct (Acrylic Acid) | < 0.02% (w/w) | [10] |
Part 2: N-Acetylmorpholine - Properties and Applications
While not used in the synthesis of acrylamide, N-Acetylmorpholine is a relevant compound in the broader field of polymer chemistry.
Properties of N-Acetylmorpholine
N-Acetylmorpholine is a colorless to light yellow liquid with a vinegar-like odor. It is miscible with water and is a stable compound under normal conditions.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| CAS Number | 1696-20-4 |
| Molar Mass | 129.16 g/mol |
| Boiling Point | 245.5 °C |
| Melting Point | 9 - 10 °C |
| Flash Point | 122 °C |
| Appearance | Light yellow liquid |
| Odor | Vinegar-like |
Applications of N-Acetylmorpholine
The primary applications of N-Acetylmorpholine include:
-
Solvent: It is used as a solvent in various chemical reactions and processes due to its ability to dissolve a range of compounds.
-
Polymerization: It can act as a reaction modifier or catalyst in certain polymerization reactions.
-
Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
In the context of acrylamide, N-Acetylmorpholine could potentially be investigated as a solvent for the polymerization of acrylamide to polyacrylamide, although this is not a widely documented application.
Safety Information for N-Acetylmorpholine N-Acetylmorpholine is classified as a hazardous substance. It can cause serious eye irritation and is suspected of damaging fertility or the unborn child.[1] Appropriate safety measures, including the use of personal protective equipment, should be taken when handling this chemical.[1]
Conclusion
The preparation of acrylamide is a well-established industrial process that relies on the hydration of acrylonitrile, either through catalytic or enzymatic methods. These protocols provide a foundation for researchers and professionals in the field. N-Acetylmorpholine, while an important chemical in its own right, particularly as a solvent, does not play a role in the synthesis of acrylamide. Understanding the correct reaction pathways and reagents is critical for successful and safe chemical synthesis.
References
- 1. Acrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Lab Safety Guideline: Acrylamide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 8. lobachemie.com [lobachemie.com]
- 9. US4302597A - Method for the hydration of acrylonitrile to acrylamide - Google Patents [patents.google.com]
- 10. Preparation of acrylamide [vitroid.github.io]
- 11. Biotransformation of acrylonitrile to acrylamide using immobilized whole cells of Brevibacterium CH1 in a recycle fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Acetylmorpholine: Application Notes on its Role in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Acetylmorpholine is a versatile organic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. While its own synthesis from morpholine and acetic acid is a classic example of a dehydration reaction, a comprehensive review of scientific literature indicates that This compound itself is not employed as a dehydrating agent in organic reactions . This document clarifies the distinction and provides detailed information on the primary applications of this compound, along with a protocol for its synthesis, which involves a dehydration step.
Understanding Dehydrating Agents in Organic Chemistry
A dehydrating agent is a substance that removes water from other materials. In organic reactions, dehydrating agents are crucial for driving equilibrium towards the products in condensation reactions, where water is a byproduct. Common examples of dehydrating agents include:
-
Anhydrous salts: Magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), and calcium chloride (CaCl₂) are frequently used to remove water from organic solvents.
-
Acid anhydrides: Acetic anhydride ((CH₃CO)₂O) can react with water to form acetic acid.
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in amide and ester bond formation, where they are consumed in the process of removing water.
-
Azeotropic distillation: A solvent that forms an azeotrope with water (e.g., toluene or benzene) can be used to remove water from a reaction mixture by distillation.
This compound does not possess the chemical properties required to function as a general dehydrating agent in the manner of the substances listed above.
Primary Applications of this compound
This compound serves as a key building block in the synthesis of more complex molecules. Its primary applications are in the following areas:
-
Pharmaceutical Synthesis: It is an important intermediate in the preparation of various active pharmaceutical ingredients (APIs).
-
Agrochemical Synthesis: this compound is a precursor for the synthesis of certain fungicides and herbicides.[1]
The reactivity of this compound is centered around the amide functional group, making it a valuable acylating agent in specific contexts.
Synthesis of this compound via Dehydration
The synthesis of this compound from morpholine and acetic acid is a condensation reaction that produces water as a byproduct. This reaction is a prime example of where a dehydration strategy is necessary to achieve a high yield of the desired product.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from morpholine and acetic acid using azeotropic distillation to remove the water formed during the reaction.
Materials:
-
Morpholine
-
Glacial acetic acid
-
Toluene (or another suitable azeotropic solvent)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser.
-
Charging the Flask: To the round-bottom flask, add morpholine (1.0 eq), glacial acetic acid (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and provide adequate solvent for the reaction).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap. This indicates that the reaction is complete.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene by rotary evaporation to yield the crude this compound. The product can be further purified by distillation under reduced pressure.
Process Flow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound. Actual results may vary based on the specific scale and conditions of the experiment.
| Parameter | Value | Reference |
| Reactants | ||
| Morpholine | 1.0 equivalent | General Stoichiometry |
| Acetic Acid | 1.0 - 1.2 equivalents | General Stoichiometry |
| Solvent | Toluene or Xylene | [2] |
| Reaction Temperature | Reflux temperature of the azeotrope | [2] |
| Reaction Time | 2 - 8 hours (until water collection ceases) | Varies with scale |
| Typical Yield | >90% | [2] |
| Purity (after distillation) | >99% | [3] |
Conclusion
While this compound is synthesized through a dehydration process, it does not function as a dehydrating agent in organic reactions. Its primary role is that of a valuable chemical intermediate in the pharmaceutical and agrochemical industries. Understanding this distinction is crucial for researchers and professionals in drug development and organic synthesis. The provided protocol for its synthesis illustrates a practical application of dehydration principles in a laboratory setting.
References
Application Notes and Protocols: Acetylation Using 4-Acetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylmorpholine, a derivative of morpholine, is a versatile organic compound with applications as a solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While its structure contains an acetyl group, it is crucial for researchers to understand its chemical reactivity and appropriate applications. These notes provide a detailed overview of this compound and clarify its role in the context of acetylation reactions.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1696-20-4[3][4] |
| Molecular Formula | C₆H₁₁NO₂[3][4] |
| Molecular Weight | 129.16 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Solubility | Soluble in water and organic solvents[1] |
Role of this compound in Chemical Synthesis
This compound is primarily utilized as a building block in the synthesis of more complex molecules. It serves as a key intermediate in the production of various pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as in the manufacturing of agrochemicals like fungicides.[1] Its stability and solubility in organic solvents make it a valuable component in laboratory and industrial settings.[1]
Methods for Introducing an Acetyl Group: A Note on this compound's Reactivity
The introduction of an acetyl group onto a substrate, such as an alcohol or an amine, is a fundamental transformation in organic synthesis, often used for protection or to modify the biological activity of a molecule. This reaction typically involves the use of an "acetylating agent," a molecule that can readily donate its acetyl group.
While this compound possesses an acetyl group, it is not a conventional or efficient acetylating agent. The amide bond in this compound is relatively stable due to resonance, making the direct transfer of the acetyl group to another nucleophile (a process known as transamidation for amines) energetically unfavorable under standard conditions.
The transfer of an acyl group from an amide to an amine (transamidation) is a known reaction but generally requires harsh conditions or specific catalysts to activate the otherwise stable amide bond. There is a lack of published literature demonstrating the use of this compound as a routine acetylating agent for substrates like alcohols and amines.
Therefore, for efficient and reliable acetylation, established acetylating agents are strongly recommended.
Standard Protocols for Acetylation
For researchers aiming to introduce an acetyl group, the following protocols using standard acetylating agents are provided for reference.
Protocol 1: Acetylation of an Amine using Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the amine substrate (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add a base such as pyridine or triethylamine (1.1 to 1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., DCM, ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Acetylation of an Alcohol using Acetyl Chloride
This protocol outlines a general method for the O-acetylation of a primary or secondary alcohol.
Materials:
-
Alcohol substrate
-
Acetyl chloride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the alcohol substrate (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.1 to 1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 to 1.2 equivalents) dropwise to the stirred solution. A precipitate of the amine hydrochloride salt may form.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation, recrystallization, or column chromatography as needed.
Visualizing Acetylation and Transamidation Concepts
To further clarify the chemical principles discussed, the following diagrams illustrate the general mechanism of acetylation and the concept of transamidation.
Caption: General workflow of an acetylation reaction.
Caption: Conceptual diagram of a transamidation reaction.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a stable intermediate for the construction of more complex molecules. However, due to the stability of its amide bond, it is not employed as a standard acetylating agent. For the introduction of acetyl groups, researchers should rely on well-established and more reactive reagents such as acetic anhydride and acetyl chloride, for which reliable protocols are widely available.
References
Troubleshooting & Optimization
purification of 4-Acetylmorpholine by fractional distillation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Acetylmorpholine by fractional distillation.
Troubleshooting and FAQs
This section addresses common issues encountered during the fractional distillation of this compound.
Q1: Why is my purified this compound discolored (yellow or brown)?
A1: Discoloration, typically yellowing or browning, is often a sign of thermal decomposition. This compound has a high boiling point at atmospheric pressure, and prolonged exposure to high temperatures can cause it to degrade.
-
Troubleshooting Steps:
-
Utilize Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point significantly. This is the most effective way to prevent thermal decomposition.
-
Ensure Proper Heating: Use a heating mantle with a stirrer and ensure even heating of the distillation flask to avoid localized overheating. Avoid aggressive heating.
-
Check for Impurities: Acidic or basic impurities remaining from the synthesis can catalyze decomposition at high temperatures. Consider a pre-distillation wash with a suitable neutralizing agent followed by drying.
-
Q2: The separation of impurities is poor, and the final purity is low. What's wrong?
A2: Inefficient separation is a common problem in fractional distillation and can be attributed to several factors related to the column and distillation rate.
-
Troubleshooting Steps:
-
Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For compounds with close boiling points, a longer column or a more efficient packing material (like structured packing or Raschig rings) is necessary. A Vigreux column may be insufficient for high-purity separations.[1][2]
-
Distillation Rate: A slow and steady distillation rate is crucial for achieving equilibrium within the column.[3] A rate of 1-2 drops per second for the collected distillate is a good starting point. If the distillation is too fast, the separation efficiency will be significantly reduced.
-
Column Insulation: The fractionating column should be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient and prevent heat loss to the surroundings.[2]
-
Reflux Ratio: If your setup allows, maintain a proper reflux ratio. This ensures that the vapor undergoes multiple condensation-vaporization cycles, which is the basis of fractional distillation.[1]
-
Q3: The distillation is running extremely slowly or has stopped completely.
A3: This issue, often called "flooding" or "choking," can occur for several reasons.
-
Troubleshooting Steps:
-
Check for Blockages: Ensure the distillation path is not obstructed. Check for blockages in the condenser or the take-off adapter.
-
Reduce Heating Rate: The heating rate might be too high, causing a large volume of vapor to enter the column, which cannot be handled by the condenser. Reduce the heat input.
-
Pressure Fluctuations (Vacuum Distillation): In a vacuum distillation, ensure your vacuum pump is operating correctly and the system is free of leaks. Fluctuations in pressure will cause the boiling point to change, disrupting the distillation.
-
Condenser Temperature: Make sure the condenser is supplied with a sufficient flow of cold water to effectively condense the vapor.
-
Q4: The liquid in the distillation flask is bumping violently.
A4: Bumping is the sudden, violent boiling of a liquid. It occurs when the liquid becomes superheated.
-
Troubleshooting Steps:
-
Use Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add them to a hot liquid, as this can cause violent boiling over.
-
Ensure Even Stirring: If using a magnetic stirrer, ensure it is spinning at a consistent and adequate speed to agitate the entire volume of the liquid.
-
Degas the Sample: If distilling under vacuum, dissolved gases in the crude material can cause bumping as they are released. It can be helpful to briefly apply vacuum and stir at room temperature before heating.
-
Q5: What are the likely low-boiling impurities I should expect?
A5: The most common impurities originate from the synthesis of this compound. These include:
-
Morpholine: (Boiling point: ~129°C)[4]
-
Acetic Anhydride: (Boiling point: ~140°C)
-
Acetic Acid: (Boiling point: ~118°C) These have significantly lower boiling points than this compound, and a distinct "first fraction" containing these impurities should be collected and discarded before the main product distills.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [5][6] |
| Molecular Weight | 129.16 g/mol | [5][6] |
| Appearance | Clear, colorless to very slightly yellow liquid | [5][7] |
| Boiling Point (Atmospheric) | 240-245 °C | [5][7] |
| Boiling Point (Reduced Pressure) | 152 °C at 0.067 bar (50 mmHg) 118 °C at 0.016 bar (12 mmHg) | [8] |
| Melting Point | 9-14 °C | [5][6] |
| Density | 1.116 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.483 | [5][7] |
| Viscosity | 10.6 mPa·s at 20 °C | [6] |
| Flash Point | 122 °C (251.6 °F) | [6] |
| Water Solubility | Miscible | [5][7] |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
This protocol outlines the procedure for purifying crude this compound, which may contain lower-boiling impurities such as unreacted morpholine and acetic acid/anhydride.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux, or a column packed with Raschig rings or glass helices), a distillation head with a thermometer, a condenser, and a receiving flask.[1][2]
-
Ensure all glassware is clean and dry. Use appropriate joint clips to secure all connections.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
The thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]
-
For vacuum distillation, connect a vacuum adapter between the condenser and the receiving flask, and attach it to a vacuum trap and pump. A manometer is essential for monitoring the pressure.
2. Column Packing and Insulation:
-
If using a packed column, ensure the packing material is evenly distributed to avoid channeling of the vapor.[9] Glass helices are a suitable packing material.[5][7]
-
Wrap the fractionating column and the distillation head with glass wool or aluminum foil to ensure an adiabatic process (preventing heat loss).[2]
3. Distillation Procedure:
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Begin stirring (if using a stir bar) and turn on the cooling water to the condenser.
-
If performing a vacuum distillation, slowly evacuate the system to the desired pressure. Check for leaks if the pressure is unstable.
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the column. You will see a ring of condensate moving up the column.
-
Collect the Fore-run (First Fraction): The temperature will initially stabilize at the boiling point of the lowest-boiling impurity (e.g., ~118-130°C at atmospheric pressure, lower under vacuum). Collect this fraction in a separate receiving flask and discard it.
-
Collect the Main Fraction: After the low-boiling impurities have been removed, the temperature will drop and then begin to rise again, stabilizing at the boiling point of this compound at the operating pressure. Change to a new, clean receiving flask to collect the pure product.
-
Maintain a slow, steady distillation rate of 1-2 drops per second.
-
Stop the Distillation: Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness , as this can cause the flask to overheat and potentially lead to the decomposition of the residue.
-
Turn off the heating and allow the apparatus to cool completely before venting the system (if under vacuum) and disassembling it.
4. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perform the distillation in a well-ventilated fume hood.
-
This compound may cause skin and eye irritation.[6]
-
Be aware of the flash point (122 °C) and keep ignition sources away.[6]
Visualizations
Caption: Workflow for the purification of this compound via fractional distillation.
References
- 1. Fractionating column - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Cas 1696-20-4,N-Acetylmorpholine | lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Acetylmorpholine | 1696-20-4 [amp.chemicalbook.com]
- 8. Morpholine, 4-acetyl- [webbook.nist.gov]
- 9. homework.study.com [homework.study.com]
common impurities in commercial 4-Acetylmorpholine
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the impurities in commercial 4-Acetylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Based on its primary synthesis route, the most common impurities in commercial this compound are typically unreacted starting materials and byproducts. These include:
-
Morpholine: The starting amine used in the synthesis.
-
Acetic Acid: A byproduct of the acetylation reaction, particularly when using acetic anhydride.
-
Residual Acetylating Agent: Traces of acetic anhydride or acetyl chloride might be present if the post-reaction workup is incomplete.
Q2: Why is it important to control the levels of these impurities in my experiments?
A2: The presence of impurities can significantly impact experimental outcomes, especially in sensitive applications like drug development and mechanistic studies.
-
Morpholine: As a primary amine, it can have its own biological activity or interfere with downstream reactions.
-
Acetic Acid: Can alter the pH of reaction mixtures, affecting reaction kinetics and the stability of acid-labile compounds.
Q3: What are the typical purity levels of commercial this compound?
A3: Most commercial suppliers offer this compound with a purity of ≥99% as determined by gas chromatography (GC). However, the levels of specific impurities can vary between batches and suppliers. It is always recommended to consult the certificate of analysis (CoA) for a specific lot.
Troubleshooting Guide
This guide addresses common problems that may arise due to impurities in this compound during experimental use.
| Problem | Potential Cause | Recommended Action |
| Unexpected side products in a reaction | Presence of unreacted morpholine | Analyze the starting material for morpholine content using the GC-FID method outlined below. If morpholine is present, consider purifying the this compound by distillation or chromatography before use. |
| Inconsistent reaction rates or yields | Variable levels of acetic acid impurity | Quantify the acetic acid content using the HPLC-UV method described below. If necessary, neutralize the acetic acid with a non-interfering base or use a grade of this compound with a lower acid content. |
| pH of the reaction mixture is lower than expected | Presence of acetic acid impurity | Refer to the HPLC-UV analysis to determine the concentration of acetic acid and adjust the pH of your reaction mixture accordingly. |
| Broad or tailing peaks in HPLC analysis of reaction mixture | Interaction of basic morpholine impurity with the stationary phase | Use a mobile phase with an appropriate pH to ensure consistent ionization of the impurity. Consider using a column with end-capping to reduce silanol interactions. |
Impurity Data Summary
The following table summarizes the common impurities and their typical specification limits in high-purity commercial this compound.
| Impurity | Chemical Structure | Typical Specification Limit | Analytical Method |
| Morpholine | C₄H₉NO | ≤ 0.5% | GC-FID |
| Acetic Acid | CH₃COOH | ≤ 0.5% | HPLC-UV |
Experimental Protocols
Gas Chromatography (GC-FID) for the Determination of Morpholine
This method is suitable for quantifying residual morpholine in this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents:
-
This compound sample.
-
Morpholine standard.
-
Methanol (HPLC grade) as solvent.
Procedure:
-
Standard Preparation: Prepare a stock solution of morpholine in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of methanol.
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
Analysis: Inject the calibration standards and the sample solution into the GC.
-
Quantification: Identify the morpholine peak based on its retention time from the standard. Construct a calibration curve by plotting the peak area versus the concentration of the morpholine standards. Determine the concentration of morpholine in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) for the Determination of Acetic Acid
This method is suitable for quantifying residual acetic acid in this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
Reagents:
-
This compound sample.
-
Acetic acid standard.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
Procedure:
-
Standard Preparation: Prepare a stock solution of acetic acid in the diluent at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 10 mL of the diluent.
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC.
-
Quantification: Identify the acetic acid peak based on its retention time from the standard. Construct a calibration curve by plotting the peak area versus the concentration of the acetic acid standards. Determine the concentration of acetic acid in the sample from the calibration curve.
Visualizations
Caption: Synthesis pathway of this compound and the origin of common impurities.
Caption: Troubleshooting workflow for issues related to this compound impurities.
Technical Support Center: Optimizing Reaction Conditions with 4-Acetylmorpholine
Welcome to the technical support center for optimizing reaction conditions using 4-Acetylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions and amide bond formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using this compound as a solvent or reactant.
Suzuki-Miyaura Coupling
Issue: Low or no product yield.
-
Question: My Suzuki-Miyaura coupling reaction in this compound is giving low to no yield. What are the potential causes and solutions?
-
Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. A primary consideration is the solubility of your reagents and catalyst in this compound. While this compound is a polar aprotic solvent, the solubility of all components should be visually confirmed.[1] Insufficient solubility of the palladium catalyst or the base can hinder the reaction.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient. Consider using a more robust pre-catalyst system. The nitrogen atom in this compound could potentially coordinate with the palladium center, so using bulky, electron-rich phosphine ligands can be beneficial.[2]
-
Base Selection and Solubility: The base is crucial for activating the boronic acid.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] Ensure the chosen base has adequate solubility in the reaction mixture. If using an aqueous base, ensure proper mixing to facilitate the reaction at the interface.
-
Water Content: While some Suzuki couplings benefit from the presence of water to dissolve the inorganic base and facilitate transmetalation, excess water can lead to protodeboronation of the boronic acid, a common side reaction.[2] If using anhydrous conditions, ensure all reagents and the solvent are thoroughly dried.
-
Temperature Optimization: Increasing the reaction temperature can improve reaction rates, but excessive heat may lead to catalyst decomposition.[5] Monitor the reaction for the formation of palladium black, which indicates catalyst precipitation and deactivation.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst.[2] Thoroughly degas the solvent and reaction mixture before starting the reaction.
-
Issue: Significant formation of side products (e.g., homocoupling, protodeboronation).
-
Question: I am observing significant amounts of homocoupling and protodeboronation byproducts in my Suzuki reaction with this compound. How can I minimize these?
-
Answer: Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki-Miyaura coupling.
Troubleshooting Steps:
-
Minimize Oxygen: Homocoupling is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture is crucial.
-
Control Water Content: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene.[2] This can be minimized by using anhydrous conditions or by using more stable boronic esters (e.g., pinacol esters).
-
Optimize Base and Temperature: A very strong base or high temperatures can sometimes promote side reactions. A careful screening of bases and a gradual increase in temperature might be necessary.
-
Heck Reaction
Issue: Low conversion of starting materials.
-
Question: My Heck reaction in this compound is showing low conversion. What should I investigate?
-
Answer: Low conversion in a Heck reaction can be due to several factors, including catalyst deactivation and suboptimal reaction conditions. This compound, as a polar aprotic solvent, can be suitable for Heck reactions, which often benefit from such solvents.[6][7]
Troubleshooting Steps:
-
Catalyst System: The choice of palladium source and ligand is crucial. For aryl bromides and chlorides, bulky, electron-rich phosphine ligands are often required.[8] The stability of the catalyst is paramount; formation of palladium black indicates catalyst decomposition.
-
Base: An appropriate base is required to neutralize the hydrogen halide formed during the catalytic cycle.[9] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are commonly used. The base strength and solubility can impact the reaction rate.
-
Temperature: Heck reactions often require elevated temperatures. However, too high a temperature can lead to catalyst decomposition and side reactions. A systematic temperature screen is recommended.
-
Phase-Transfer Catalyst: In some cases, particularly with inorganic bases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[10]
-
Issue: Poor regioselectivity.
-
Question: I am getting a mixture of α- and β-arylation products in my Heck reaction. How can I improve the regioselectivity?
-
Answer: The regioselectivity of the Heck reaction (formation of linear vs. branched product) is influenced by the electronic and steric nature of the alkene substrate, as well as the reaction conditions.[11]
Troubleshooting Steps:
-
Ligand Choice: Bidentate phosphine ligands can favor the formation of the branched (α) product, while monodentate ligands often lead to the linear (β) product.[11]
-
Reaction Conditions: The choice of solvent and the presence of additives can influence regioselectivity. While there is no specific data for this compound, systematic screening of ligands is the most effective approach to control regioselectivity.
-
Amide Coupling
Issue: Incomplete reaction when using this compound as a reactant.
-
Question: I am trying to perform an amide coupling using this compound as the amine source, but the reaction is incomplete. What could be the issue?
-
Answer: this compound is a secondary amide and is generally less nucleophilic than a primary or secondary amine. Therefore, more forcing conditions or a highly activated carboxylic acid derivative may be required.
Troubleshooting Steps:
-
Activation of the Carboxylic Acid: Standard coupling reagents like HATU, HBTU, or EDC/HOBt should be effective.[12][13] However, if the reaction is sluggish, consider converting the carboxylic acid to a more reactive species like an acid chloride.
-
Reaction Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion. Monitor for any potential decomposition of the starting materials or product.
-
Stoichiometry: Using a slight excess of the activated carboxylic acid may improve the conversion of this compound.
-
Issue: Difficulty in purification.
-
Question: After my reaction, I am having trouble removing the coupling agent byproducts and unreacted starting materials. What are the recommended purification strategies?
-
Answer: Purification challenges are common in amide coupling reactions.
Troubleshooting Steps:
-
Aqueous Workup: Many coupling agent byproducts are water-soluble. A thorough aqueous workup with acidic and basic washes can help remove these impurities.
-
Chromatography: If the product is not water-soluble, column chromatography is a standard method for purification.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physical and chemical properties of this compound relevant to its use in chemical reactions?
-
A1: this compound is a colorless to pale yellow liquid with a high boiling point (240-245 °C) and is miscible with water and many organic solvents.[1] As a polar aprotic solvent, it can be a suitable medium for reactions involving polar reagents. Its amide functionality makes it relatively stable under many reaction conditions.
-
-
Q2: Are there any known incompatibilities of this compound with common reagents?
-
A2: this compound is generally stable but should be kept away from strong oxidizing agents.[1] As an amide, it can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.
-
-
Q3: How can I effectively remove this compound after a reaction?
-
A3: Due to its high boiling point, removing this compound by simple evaporation under reduced pressure can be challenging. However, its miscibility with water allows for its removal through aqueous extraction. If the product is not water-soluble, repeated extractions with water can effectively remove the this compound. For water-soluble products, other purification techniques like chromatography or crystallization would be necessary.
-
-
Q4: Can this compound coordinate to the metal catalyst in cross-coupling reactions?
-
A4: The lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring, as well as the carbonyl oxygen, could potentially coordinate to the metal center. This might influence the catalyst's activity and stability. The use of appropriate ligands, particularly bulky electron-rich phosphines, can help to minimize any undesirable coordination from the solvent.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide example data for optimizing Suzuki-Miyaura, Heck, and amide coupling reactions. Note that these are representative examples and optimal conditions will vary depending on the specific substrates.
Table 1: Example Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 85 |
| 3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | DMF | 100 | 8 | 92 |
| 4 | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 6 | 95 |
Table 2: Example Optimization of Heck Reaction Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 60 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | NMP | 120 | 12 | 85 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMAc | 110 | 10 | 78 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) + TBAB (1) | DMF | 100 | 16 | 90 |
NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; TBAB: Tetrabutylammonium bromide
Table 3: Example Optimization of Amide Coupling with HATU
| Entry | Acid (equiv.) | Amine (equiv.) | HATU (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | 1.1 | DIPEA (2.0) | DMF | RT | 2 | 85 |
| 2 | 1.0 | 1.2 | 1.1 | Et₃N (2.0) | DCM | RT | 4 | 75 |
| 3 | 1.2 | 1.0 | 1.3 | DIPEA (2.5) | DMF | RT | 1 | 95 |
| 4 | 1.0 | 1.2 | 1.1 | NMM (2.0) | MeCN | RT | 3 | 80 |
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., this compound) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Heck Reaction
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (1.0 equiv.), the alkene (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the anhydrous and degassed solvent (e.g., this compound) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 equiv.) in an aprotic solvent (e.g., DMF) at room temperature, add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).
-
Stir the mixture for 5-10 minutes to allow for the formation of the activated ester.
-
Add the amine (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: General experimental workflow for a Heck reaction.
Caption: Logical relationship for troubleshooting incomplete amide coupling.
References
- 1. Page loading... [guidechem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi-res.com [mdpi-res.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Technical Support Center: Managing Exothermic Reactions with 4-Acetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving 4-Acetylmorpholine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant safety data to support your research and development activities.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound, particularly concerning exothermic reactions.
| Issue/Question | Possible Cause(s) | Recommended Action(s) |
| Q1: My reaction temperature is rising much faster than expected after adding the acetylating agent (e.g., acetic anhydride) to morpholine. What should I do? | The N-acetylation of morpholine, especially with acetic anhydride, is a highly exothermic reaction.[1] The rate of addition of the acetylating agent may be too fast, or the initial temperature may be too high. | 1. Immediately cease the addition of the acetylating agent.2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).3. If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure (see Experimental Protocols).4. For future experiments, reduce the addition rate of the acetylating agent and/or pre-cool the reaction mixture to 0-5 °C before addition.[2] |
| Q2: I'm observing localized boiling or fuming at the point of addition of the acetylating agent. Is this normal? | This indicates that the heat generated at the point of addition is not being dissipated effectively into the bulk of the reaction mixture. This can be due to poor mixing or a highly concentrated reagent being added too quickly. | 1. Improve the stirring rate to ensure rapid homogenization of the reactants.2. Consider diluting the acetylating agent in a suitable, inert solvent before addition to moderate the localized heat generation.3. Add the reagent subsurface to promote better initial mixing. |
| Q3: My reaction seems to have stalled after an initial exotherm. Why is this happening? | If using a less reactive acetylating agent or if the initial concentration of reactants is low, the initial exotherm may not be sufficient to carry the reaction to completion at a reasonable rate. Some reactions may require heating to proceed after the initial exothermic phase.[3] | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).2. If the reaction has stalled, consider gently heating the mixture to the recommended reaction temperature as specified in your protocol.[3] |
| Q4: Can I add all the morpholine to the acetylating agent at once? | This is strongly discouraged. Adding the amine to the acetylating agent (inverse addition) can lead to a very rapid and potentially uncontrollable exotherm, especially with highly reactive agents like acetic anhydride. | Always add the acetylating agent slowly and in a controlled manner to the amine solution to manage the rate of heat generation.[1] |
| Q5: What are the signs of a potential runaway reaction? | A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.[4] Signs include a sudden and accelerating rate of temperature rise that is unresponsive to cooling, vigorous boiling of the solvent, and a rapid increase in pressure within the reaction vessel. | 1. Alert personnel in the immediate vicinity and prepare for an emergency evacuation.2. If it is safe to do so, stop all reagent feeds and apply maximum cooling.3. Follow your laboratory's established emergency procedures for runaway reactions, which may include quenching the reaction with a pre-determined quenching agent.[5] |
Quantitative Data on Reaction Exotherms
| Parameter | Value | Source |
| Overall Heat of Synthesis (NMMO) | 121.69 kJ·mol⁻¹ | [4] |
| Heat of Decomposition (NMMO) | 314.23 - 416.23 J·g⁻¹ | [4] |
| Activation Energy of Decomposition (Ea) | 40 - 89 kJ·mol⁻¹ | [4] |
| Maximum Temperature of Synthesis Reaction (MTSR) under uncontrolled conditions (NMMO) | 352.71 K (79.56 °C) | [4] |
Note: This data is for the synthesis of N-methylmorpholine-N-oxide and should be used as an estimation for risk assessment of similar reactions. Actual values for the N-acetylation of morpholine may vary.
Experimental Protocols
Protocol 1: Controlled N-Acetylation of Morpholine with Acetic Anhydride
This protocol describes a standard laboratory procedure for the N-acetylation of morpholine using acetic anhydride, with an emphasis on controlling the exothermic reaction.
Materials:
-
Morpholine
-
Acetic Anhydride
-
An appropriate solvent (e.g., dichloromethane, ethyl acetate)
-
Ice-water bath
-
Stirring apparatus
-
Addition funnel
-
Thermometer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve morpholine (1.0 eq) in the chosen solvent.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise from the addition funnel to the cooled morpholine solution. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, the reaction can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid, followed by extraction and purification of the desired this compound.
Protocol 2: Emergency Quenching Procedure for a Runaway N-Acetylation Reaction
This protocol outlines a general procedure for quenching an uncontrolled exothermic N-acetylation reaction. The specific quenching agent and procedure should be determined and prepared before starting the experiment as part of a thorough risk assessment.
Prerequisites:
-
A designated quenching agent (e.g., a cold, weak acid solution or a large volume of a suitable cold solvent) should be readily accessible.
-
All personnel must be aware of the emergency plan.
Procedure:
-
In the event of a runaway reaction (rapid, uncontrolled temperature and/or pressure increase), immediately alert all personnel in the laboratory and prepare for evacuation.
-
If it is safe to do so, stop any further addition of reagents and apply maximum cooling to the reactor.
-
If the temperature continues to rise, and it is safe to approach the reaction, add the pre-determined quenching agent to the reaction mixture as quickly as is safely possible to stop the reaction and absorb the heat.
-
Evacuate the immediate area and follow your institution's emergency procedures.[6][5]
Visualizations
References
- 1. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5.3.4 Fire or Explosion Emergency Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. trentu.ca [trentu.ca]
troubleshooting low yield in N-Acetylmorpholine synthesis
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Acetylmorpholine.
Troubleshooting Guide
This guide addresses common issues encountered during N-Acetylmorpholine synthesis that can lead to poor yields. Identify the symptom that best matches your observation to find potential causes and solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion of Starting Material (Morpholine) | 1. Suboptimal Reaction Temperature: The reaction temperature is too low, leading to a slow reaction rate, especially when using acetic acid.[1] | 1a. For the acetic acid method, ensure the temperature is high enough to facilitate the endothermic dehydration step.[1] 1b. For methods using acetic anhydride or acetyl chloride, the initial reaction is exothermic; however, gentle heating may be required to drive the reaction to completion.[2] 1c. When using acetate esters, reaction temperatures are typically in the 130-160°C range.[2][3] |
| 2. Insufficient Reaction Time: The reaction was not allowed to proceed for a sufficient duration. | 2a. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). 2b. Typical reaction times can range from 2 to 10 hours depending on the specific method and temperature.[2][3] | |
| 3. Inefficient Water/Byproduct Removal (Acetic Acid Method): The rate-determining step for the acetic acid method is the dehydration of the intermediate salt.[1] Water accumulation can slow or stall the reaction. | 3a. If using acetic acid, consider using azeotropic distillation with a water entrainer like toluene to remove water as it forms.[2] Note that this can sometimes carry over product, impacting yield.[2] | |
| Presence of Significant Byproducts or Impurities | 1. Hydrolysis of Acetylating Agent: Reagents like acetic anhydride and acetyl chloride are sensitive to moisture. Contamination with water will consume the reagent, forming acetic acid and reducing the amount available for the primary reaction. | 1a. Ensure all glassware is thoroughly dried before use. 1b. Use anhydrous solvents and ensure the morpholine starting material is dry. |
| 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material or excess acetylating agent in the final mixture. | 2a. Carefully calculate and measure the molar equivalents of morpholine and the acetylating agent. A slight excess of the acetylating agent (e.g., a morpholine to methyl acetate ratio of 1:1.1) is sometimes used.[2] | |
| 3. Degradation of Product/Reactants: Excessively high temperatures or prolonged reaction times can potentially lead to decomposition. | 3a. Adhere to established temperature limits for the chosen protocol. Industrial processes are carefully regulated to ensure high purity.[4] | |
| Significant Product Loss During Work-up/Purification | 1. Inefficient Extraction: If an aqueous work-up is used, N-Acetylmorpholine, being soluble in water, may be partially lost in the aqueous phase.[4] | 1a. Perform multiple extractions with an appropriate organic solvent to maximize recovery from the aqueous layer. |
| 2. Suboptimal Distillation: The crude product is typically purified by distillation or filtration.[5] Improper technique can lead to significant loss. | 2a. Perform distillation under reduced pressure to lower the boiling point and prevent thermal degradation. 2b. Use an efficient distillation column (e.g., Fenske or Vigreux) for fractional distillation to properly separate the product from impurities and unreacted starting materials.[1] | |
| 3. Product Carryover with Water Entrainer: When using a water entrainer (e.g., toluene), some product and raw material can be removed along with the water, reducing the final yield.[2] | 3a. Optimize the design of the Dean-Stark trap or other water separation apparatus to minimize the loss of organic components. |
Frequently Asked Questions (FAQs)
Q1: Why is my N-Acetylmorpholine yield unexpectedly low?
Low yield is a common issue that can be attributed to several factors. The most frequent causes are incomplete reaction due to suboptimal temperature or insufficient time, incorrect stoichiometry of reactants, or significant product loss during the purification stage.[6][7] Using reagents contaminated with water, especially when using acetic anhydride or acetyl chloride, can also reduce yield by consuming the acetylating agent.
Q2: I'm using acetic anhydride and the reaction is very fast and exothermic. Does this guarantee a high yield?
Not necessarily. While the initial reaction of morpholine with acetic anhydride is rapid and exothermic, this does not guarantee complete conversion.[2] To maximize yield, you must ensure the reactants are added in the correct molar ratio and that the reaction is allowed to stir for a sufficient period to reach completion. The primary byproduct, acetic acid, must be effectively removed during purification.[4]
Q3: My reaction with acetic acid seems to have stalled. What is the problem?
The reaction between morpholine and acetic acid occurs in two steps. The first is a rapid, exothermic acid-base reaction to form a salt.[1] The second step is the dehydration of this salt to form N-Acetylmorpholine, which is an endothermic and slow, rate-determining step.[1] If the reaction stalls, it is likely because the temperature is too low or the water being produced is not being removed, thus inhibiting the reaction from proceeding to completion.[1]
Q4: What are the most common impurities to look for in my crude product?
The most common impurities are unreacted morpholine and the byproduct associated with your chosen acetylating agent (e.g., acetic acid when using acetic anhydride, or ethanol when using ethyl acetate).[2][3] If moisture was present, you will also find excess acetic acid from the hydrolysis of the anhydride/chloride. A high-purity final product should contain less than 0.1% morpholine and less than 0.05% free acid.[8]
Q5: How can I best purify N-Acetylmorpholine to minimize loss?
Fractional distillation under reduced pressure is the most effective method for purifying N-Acetylmorpholine.[1][5] Using a well-packed distillation column will provide the best separation from lower-boiling impurities (like unreacted morpholine or byproduct alcohols) and higher-boiling residues.[1] Flash distillation may also be employed as an initial purification step before a final rectification.[2]
Data Presentation: Synthesis Parameters
The following table summarizes reaction conditions from various synthesis protocols for N-Acetylmorpholine.
| Acetylating Agent | Catalyst | Molar Ratio (Morpholine:Agent) | Temperature | Pressure | Time | Reported Yield | Reference |
| Acetic Acid | Toluene (water entrainer) | Not Specified | 40 - 145°C | Atmospheric | Not Specified | Up to 91.5% | [2] |
| Methyl Acetate | None | 1 : 1.1 to 1.2 | 130 - 150°C | 0.5 - 0.9 MPa | 2 - 5 h | 70 - 78% (crude) | [2] |
| Ethyl Acetate | Ionic Liquid | 1 : 0.8 | 145°C | Atmospheric | 7 h | High Purity Product | [3] |
| Acetic Anhydride | Sulfuric Acid (optional) | Not Specified | Controlled (Exothermic) | Atmospheric | Not Specified | High Yield (Industrial) | [4] |
Experimental Protocol: Synthesis via Acetic Anhydride
This protocol describes a general laboratory-scale synthesis of N-Acetylmorpholine from morpholine and acetic anhydride.
Materials and Equipment:
-
Morpholine
-
Acetic Anhydride
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
-
Calcium chloride drying tube
-
Standard glassware for work-up
Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer. To prevent moisture from entering the system, fit the dropping funnel with a calcium chloride drying tube.
-
Charging the Reactor: Add morpholine (e.g., 0.5 mol) to the round-bottom flask.
-
Addition of Acetic Anhydride: Measure a slight molar excess of acetic anhydride (e.g., 0.55 mol) and add it to the dropping funnel.
-
Reaction: Begin stirring the morpholine in the ice bath. Add the acetic anhydride dropwise from the dropping funnel to the morpholine. The reaction is exothermic, so maintain a slow addition rate to keep the internal temperature below 30-40°C.[2]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Purification: The primary byproduct is acetic acid.[4] The crude N-Acetylmorpholine can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 135-138°C at 15 mmHg.
Safety Precautions:
-
Both morpholine and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The initial reaction is exothermic and requires careful temperature control to prevent it from becoming too vigorous.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in N-Acetylmorpholine synthesis.
Reaction Pathway: Acetylation of Morpholine
Caption: Synthesis of N-Acetylmorpholine via the acetylation of morpholine with acetic anhydride.
References
- 1. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]
- 2. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 3. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. niir.org [niir.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]
removing water from 4-Acetylmorpholine before use
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on removing water from 4-Acetylmorpholine before its use in experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound before my experiment?
Water can act as an unwanted nucleophile or base in many sensitive organic reactions. Its presence can lead to side reactions, reduced yields, and the formation of impurities, compromising the integrity of your experiment. For instance, in reactions involving organometallics or other water-sensitive reagents, even trace amounts of water can have a significant impact.
Q2: What are the primary methods for drying this compound?
The most common and effective methods for drying this compound, a polar aprotic solvent, include azeotropic distillation and the use of desiccants like molecular sieves. The choice of method depends on the required level of dryness, the quantity of this compound to be dried, and the available equipment.
Q3: Is this compound hygroscopic?
Yes, given its miscibility with water, it is advisable to assume this compound is hygroscopic and will absorb moisture from the atmosphere.[1][2][3][4] It should be stored in a tightly sealed container in a dry environment.[3][4]
Q4: Can I use reactive drying agents like calcium hydride?
While effective for some solvents, reactive drying agents like calcium hydride are generally not recommended for amides like this compound due to the potential for reaction with the amide functional group, especially at elevated temperatures. It is safer to use non-reactive desiccants.
Q5: How can I verify the water content in this compound after drying?
The most accurate and widely accepted method for determining trace amounts of water in organic solvents is Karl Fischer titration.[5][6][7] This technique is highly sensitive and specific to water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction yield is lower than expected. | Residual water in this compound may be quenching a water-sensitive reagent or catalyzing side reactions. | 1. Ensure your this compound has been adequately dried using one of the recommended protocols. 2. Verify the water content using Karl Fischer titration before use. 3. Store the dried solvent over activated molecular sieves to maintain dryness. |
| Inconsistent results between batches. | The water content in your this compound may vary between experiments. | 1. Standardize your drying procedure for every batch. 2. Always measure the water content via Karl Fischer titration before each reaction. |
| Dried solvent shows new impurities in NMR/GC-MS. | 1. The desiccant used may be breaking down or reacting with the this compound. 2. Distillation may have been performed at too high a temperature, causing decomposition. | 1. Use an inert desiccant like molecular sieves (3Å or 4Å). 2. If distilling, ensure it is performed under reduced pressure to lower the boiling point. |
| Karl Fischer titration gives a drifting endpoint. | This compound is a weak base, and high concentrations can buffer the Karl Fischer reagents, leading to inaccurate readings. | 1. Use a smaller sample size for the titration. 2. Add a buffering agent like benzoic or salicylic acid to the Karl Fischer solvent before adding your sample.[5] |
Data on Drying Methods
The following table summarizes the typical efficiency of various drying methods for polar aprotic solvents, providing an estimate of what can be expected when drying this compound.
| Drying Method | Typical Final Water Content (ppm) | Advantages | Disadvantages |
| Molecular Sieves (3Å or 4Å) | < 50 | Simple to use; effective for removing small amounts of water. | Lower capacity; requires activation before use. |
| Azeotropic Distillation (with Toluene) | < 100 | Effective for larger quantities and can remove other volatile impurities. | Requires distillation setup; co-distillation of the product can occur if not careful. |
| Fractional Distillation | Variable (depends on initial water content) | Can purify and dry simultaneously. | High boiling point of this compound (240-245 °C) may require vacuum distillation to prevent decomposition.[1][2] |
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat to 200-300 °C under vacuum for at least 3 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drying Procedure: Add the activated molecular sieves (typically 5-10% w/v) to the this compound in a sealed flask.
-
Incubation: Allow the mixture to stand for at least 24 hours at room temperature, with occasional swirling.
-
Separation: Carefully decant or filter the dried this compound from the molecular sieves under an inert atmosphere.
-
Storage: Store the dried solvent over a small amount of freshly activated molecular sieves in a tightly sealed container.
Protocol 2: Drying this compound by Azeotropic Distillation
-
Apparatus Setup: Assemble a distillation apparatus with a Dean-Stark trap. Ensure all glassware is oven-dried before use.
-
Procedure: To the distillation flask, add the this compound and toluene (approximately 10-20% by volume).
-
Distillation: Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Toluene Removal: Reconfigure the apparatus for simple distillation and carefully distill off the toluene. It may be necessary to use vacuum distillation to remove the final traces of toluene without significant loss of this compound.
Protocol 3: Verifying Water Content with Karl Fischer Titration
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Titrate the solvent in the cell to a dry endpoint.
-
Sample Preparation: In a dry, gas-tight syringe, accurately draw a known weight of the dried this compound.
-
Titration: Inject the sample into the Karl Fischer cell and start the titration. The instrument will automatically determine the amount of water present.
-
Calculation: The instrument software will calculate the water content in ppm or as a percentage. If manual calculation is needed: Water Content (ppm) = (Volume of KF reagent consumed × KF reagent factor) / Sample weight × 1,000,000
Diagrams
Caption: Workflow for selecting a drying method for this compound.
Caption: Troubleshooting guide for issues related to this compound dryness.
References
- 1. chembk.com [chembk.com]
- 2. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. MORPHOLINE, 4-ACETYL- [chembk.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
preventing side reactions when using 4-Acetylmorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address side reactions when working with 4-Acetylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound?
A1: The primary side reactions of concern are hydrolysis (N-deacetylation) of the acetyl group and, under more forcing conditions, thermal degradation which may involve the opening of the morpholine ring. Reactions with strong oxidizing agents should also be avoided as this can lead to decomposition.
Q2: How stable is this compound under typical laboratory conditions?
A2: this compound is a stable compound under normal, ambient conditions.[1][2] It is a liquid at room temperature and can be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][2]
Q3: Is this compound compatible with strong acids and bases?
A3: Caution should be exercised when using this compound with strong acids or bases, especially at elevated temperatures. Like other amides, it can undergo hydrolysis back to morpholine and acetic acid under these conditions.[3][4][5][6] While the reaction is generally slow at room temperature, it is accelerated by heat.[6]
Q4: What are the known incompatible materials with this compound?
A4: The primary material incompatibility to be aware of is with strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions and decomposition.
Q5: What are the hazardous decomposition products of this compound?
A5: Under conditions of thermal decomposition or in the presence of strong oxidizing agents, this compound can decompose to produce hazardous products including carbon monoxide (CO) and carbon dioxide (CO2).[2]
Troubleshooting Guides
Issue 1: Unexpected formation of morpholine in the reaction mixture.
This issue indicates that the acetyl group is being cleaved from the this compound, a process known as N-deacetylation or hydrolysis.
Root Cause Analysis and Prevention:
-
Acid- or Base-Catalyzed Hydrolysis: The presence of strong acids or bases, particularly in aqueous environments and/or at elevated temperatures, can catalyze the hydrolysis of the amide bond.[3][4][6]
-
Preventative Measures:
-
Maintain a neutral pH for your reaction mixture if possible.
-
If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Use non-aqueous solvents where appropriate for the reaction chemistry.
-
Minimize reaction times when acidic or basic conditions are unavoidable.
-
-
-
Protocol for Minimizing Hydrolysis:
-
Reagent Selection: If possible, choose reagents that do not require strongly acidic or basic conditions.
-
Solvent Choice: Utilize anhydrous solvents to reduce the availability of water for hydrolysis.
-
Temperature Control: Maintain the lowest effective temperature for your reaction. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Work-up Procedure: During the work-up, neutralize any acidic or basic components as quickly as possible and at low temperatures to prevent hydrolysis during product isolation.
-
Troubleshooting Workflow for N-Deacetylation
Caption: Troubleshooting workflow for addressing N-deacetylation.
Issue 2: Evidence of morpholine ring degradation (e.g., formation of colored byproducts, unexpected amines).
This suggests that the morpholine ring itself is undergoing decomposition, which typically requires more energy-intensive conditions than N-deacetylation.
Root Cause Analysis and Prevention:
-
Thermal Decomposition: The morpholine ring can degrade at high temperatures, particularly above 150°C.[7] The presence of water at these temperatures, such as in high-pressure steam systems, can facilitate decomposition into products like ammonia and ethanolamine.[7][8]
-
Preventative Measures:
-
Avoid excessive heating of reactions involving this compound.
-
If high temperatures are necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Carefully consider the thermal stability of all components in the reaction mixture.
-
-
-
Oxidative Degradation: Strong oxidizing agents can cause the decomposition of this compound.
-
Preventative Measures:
-
Ensure that all reagents and solvents are free from strong oxidizing impurities.
-
Avoid using this compound in reactions that generate strong oxidizing species.
-
-
Summary of Conditions Affecting Stability
| Parameter | Condition to Avoid | Potential Side Reaction | Prevention Strategy |
| pH | Strong Acid (e.g., H₂SO₄) or Strong Base (e.g., NaOH) with heat[6] | N-deacetylation (Hydrolysis) | Maintain neutral pH, use lower temperatures, anhydrous conditions. |
| Temperature | Prolonged heating at high temperatures (e.g., >150°C)[7] | Ring Opening/Decomposition | Operate at the lowest effective temperature, use an inert atmosphere. |
| Reagents | Strong Oxidizing Agents | Decomposition to CO, CO₂ and other products[2] | Avoid use with strong oxidizers. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound as a Reactant
This protocol provides a general framework for using this compound while minimizing the risk of side reactions.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, or if it will be heated, assemble the glassware and purge with an inert gas such as nitrogen or argon.
-
Reagent Addition:
-
Charge the reaction vessel with the other reactants and a suitable anhydrous solvent.
-
Add this compound to the reaction mixture at a controlled rate, especially if the reaction is exothermic.
-
-
Temperature Control:
-
If cooling is required, use an ice bath or a cryocooler to maintain the desired temperature.
-
If heating is necessary, use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature. Aim for the lowest temperature at which the reaction proceeds efficiently.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Aim to stop the reaction as soon as the starting material is consumed to avoid the formation of degradation byproducts.
-
-
Work-up:
-
Cool the reaction mixture to room temperature or below before quenching.
-
If an aqueous work-up is required, use deionized water and perform extractions quickly. If the reaction was conducted under acidic or basic conditions, neutralize the mixture with a suitable buffer or a weak acid/base at low temperature.
-
-
Purification:
-
Dry the organic extracts over a suitable drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solution under reduced pressure at a moderate temperature.
-
Purify the product using an appropriate method such as distillation, chromatography, or recrystallization.
-
Signaling Pathway for Amide Hydrolysis
Caption: Mechanisms for acid and base-catalyzed hydrolysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. Determination of trace amounts of morpholine and its thermal degradation products in boiler water by HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Safely Scaling Up Reactions with 4-Acetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for safely scaling up chemical reactions involving 4-Acetylmorpholine. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments and pilot-plant scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, synthesis, and safe handling of this compound, particularly in the context of increasing reaction scale.
Q1: What are the primary hazards associated with this compound and its synthesis?
A1: this compound itself is classified as a hazardous substance. It can cause serious eye irritation and is suspected of damaging fertility or the unborn child[1]. The synthesis of this compound is an exothermic process, meaning it releases heat. When scaling up, this heat generation can become difficult to control, potentially leading to a dangerous increase in temperature and pressure known as a thermal runaway[2]. The reagents commonly used in its synthesis, such as acetic anhydride and acetyl chloride, are corrosive and have their own specific hazards that must be carefully managed.
Q2: What are the most common methods for synthesizing this compound?
A2: The most prevalent methods for synthesizing this compound involve the N-acetylation of morpholine. This is typically achieved by reacting morpholine with an acetylating agent such as:
-
Acetic Anhydride: This is a common and efficient method, often carried out with or without a solvent[1][3][4]. The reaction is exothermic and produces acetic acid as a byproduct[3].
-
Acetyl Chloride: This reagent is highly reactive and the reaction is also exothermic. It generates hydrochloric acid (HCl) as a byproduct, which will react with the morpholine starting material to form a salt, requiring at least two equivalents of morpholine or the addition of a separate base to neutralize the acid.
-
Methyl Acetate or Ethyl Acetate: These are less reactive acetylating agents and the reactions may require higher temperatures and pressures to proceed efficiently[5][6]. Patents describe industrial processes using these reagents, which can be advantageous due to their lower corrosivity and the different byproduct profiles[5][6].
Q3: What are the key considerations when scaling up the synthesis of this compound?
A3: Scaling up any chemical reaction requires careful planning and risk assessment. For the synthesis of this compound, the following are critical considerations:
-
Heat Management: The exothermic nature of the N-acetylation of morpholine is a primary safety concern. As the reaction volume increases, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate the heat generated. This can lead to a rapid temperature increase and potentially a thermal runaway. Adequate cooling capacity and a robust temperature monitoring and control system are essential.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the reaction rate and temperature are significantly higher than in the bulk of the reaction mixture. This can trigger side reactions or a thermal runaway. The efficiency of the stirring apparatus must be sufficient for the larger volume and viscosity of the reaction mixture.
-
Reagent Addition Rate: The rate at which the acetylating agent is added to the morpholine has a direct impact on the rate of heat generation. A slow, controlled addition is crucial to allow the cooling system to keep pace with the heat being produced.
-
Byproduct Formation: At larger scales, even minor side reactions can lead to significant quantities of impurities, complicating purification and potentially introducing new safety hazards.
-
Purification: The purification of this compound, typically by distillation, can also present challenges at scale. Foaming, thermal decomposition of impurities, and achieving the desired purity require careful optimization of distillation parameters.
Section 2: Troubleshooting Guide
This guide provides specific troubleshooting advice for common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Causes | Troubleshooting Actions |
| Reaction temperature is difficult to control and overshoots the target. | 1. Inadequate cooling capacity: The reactor's cooling system cannot remove heat as fast as it is being generated. 2. Reagent addition is too fast: The rate of the exothermic reaction is overwhelming the cooling system. 3. Poor mixing: Localized hot spots are forming due to inefficient stirring. | 1. Assess and upgrade the cooling system: Ensure the cooling fluid is at the correct temperature and flow rate. Consider using a more powerful cooling system if necessary. 2. Reduce the reagent addition rate: Add the acetylating agent more slowly and monitor the internal temperature closely. Consider a programmed, variable addition rate. 3. Improve agitation: Increase the stirring speed or use a more efficient stirrer design (e.g., a pitched-blade turbine) to ensure uniform temperature distribution. |
| The final product is discolored (yellow or brown). | 1. Reaction temperature was too high: High temperatures can lead to thermal decomposition and the formation of colored impurities. 2. Presence of impurities in starting materials: Contaminants in the morpholine or acetylating agent can lead to side reactions and colored byproducts. 3. Extended reaction time at elevated temperature: Prolonged heating can cause degradation of the product. | 1. Optimize temperature control: Maintain a consistent and lower reaction temperature. 2. Use high-purity starting materials: Analyze the purity of the morpholine and acetylating agent before use. 3. Optimize reaction time: Monitor the reaction progress (e.g., by GC or TLC) to determine the optimal time to stop the reaction and begin workup. |
| The yield of this compound is lower than expected at a larger scale. | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, poor mixing, or incorrect stoichiometry. 2. Side reactions: Competing reactions may be consuming the starting materials or product. 3. Loss during workup and purification: Product may be lost during extraction, washing, or distillation. 4. Hydrolysis of the acetylating agent: If moisture is present, the acetylating agent (especially acetic anhydride or acetyl chloride) can hydrolyze, reducing its availability for the main reaction. | 1. Verify reaction completion: Use analytical techniques to confirm that the starting materials have been consumed. Consider increasing the reaction time or temperature slightly if safe to do so. 2. Investigate byproducts: Analyze the crude reaction mixture to identify any significant byproducts and adjust reaction conditions to minimize their formation. 3. Optimize purification: Review the workup and distillation procedures to identify and minimize sources of product loss. For example, foaming during distillation can be a problem and may require the use of an anti-foaming agent or a different distillation setup. 4. Ensure anhydrous conditions: Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the reaction vessel. |
| The pressure in the reactor increases unexpectedly. | 1. Boiling of the solvent or reactants: The internal temperature may have exceeded the boiling point of one or more components in the reaction mixture. 2. Gas-generating side reactions: Decomposition or other side reactions may be producing non-condensable gases. 3. Blocked vent or pressure relief system: The reactor's safety systems may not be functioning correctly. | 1. Immediately stop reagent addition and apply maximum cooling: Reduce the internal temperature to below the boiling point of the solvent. 2. Analyze for off-gassing: If possible and safe to do so, sample the headspace of the reactor to identify any unexpected gases. 3. Ensure proper functioning of safety devices: Before starting a scale-up reaction, always verify that the pressure relief valve and any vent lines are correctly sized, installed, and not blocked. |
Section 3: Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound at different scales. These are starting points and must be adapted and optimized for your specific equipment and safety procedures.
Bench-Scale Synthesis (Example)
Reaction: Morpholine + Acetic Anhydride → this compound + Acetic Acid
Materials:
-
Morpholine (e.g., 87.1 g, 1.0 mol)
-
Acetic Anhydride (e.g., 102.1 g, 1.0 mol)
-
Suitable solvent (optional, e.g., toluene, 200 mL)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Charge the flask with morpholine (and solvent, if used).
-
Begin stirring and cool the flask in an ice-water bath.
-
Slowly add the acetic anhydride from the dropping funnel, maintaining the internal temperature below 30 °C. The addition is exothermic.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction for completion by TLC or GC.
-
The crude product can be purified by distillation under reduced pressure.
Pilot-Scale Synthesis Considerations
When scaling up to a pilot-plant reactor (e.g., 50-100 L), the following modifications and additional safety measures are crucial:
-
Reactor Setup: A jacketed glass-lined or stainless steel reactor with a robust overhead stirrer, a temperature probe in a thermowell, a pressure gauge, a pressure relief valve, and a controlled addition system is required.
-
Heat Management: The reactor's cooling jacket must be capable of removing the heat of reaction. The temperature of the cooling fluid should be carefully controlled.
-
Reagent Addition: The acetic anhydride should be added via a metering pump at a pre-determined, slow rate. The addition should be stopped immediately if the temperature rises above the set point.
-
Mixing: The overhead stirrer speed should be optimized to ensure good mixing without excessive splashing.
-
Inert Atmosphere: The reactor should be purged with an inert gas like nitrogen to prevent the ingress of moisture.
-
Emergency Procedures: A clear emergency plan should be in place to handle any unexpected events, such as a cooling failure or a rapid pressure increase. This may include a quench system to quickly stop the reaction.
Section 4: Data Presentation
The following tables summarize key quantitative data for this compound and its synthesis.
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | [7] |
| Molecular Weight | 129.16 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 240-245 °C | [8] |
| Melting Point | 14 °C | [8] |
| Flash Point | >110 °C | [8] |
| Density | 1.116 g/mL at 25 °C | [8] |
| GHS Hazard Statements | H317, H361 |
Table 2: Comparison of Acetylating Agents for Morpholine
| Acetylating Agent | Reactivity | Byproduct | Key Considerations |
| Acetic Anhydride | High | Acetic Acid | Strong exotherm, byproduct needs to be removed during purification. |
| Acetyl Chloride | Very High | Hydrochloric Acid | Very strong exotherm, corrosive HCl byproduct requires a base for neutralization. |
| Methyl/Ethyl Acetate | Moderate | Methanol/Ethanol | Requires higher temperatures and/or pressure, but byproducts are less corrosive. |
Section 5: Visualizations
Experimental Workflow for Scaling Up N-Acetylation of Morpholine
Caption: A simplified workflow for scaling up the N-acetylation of morpholine from bench to pilot scale.
Logical Relationship for Troubleshooting Low Yield
Caption: A troubleshooting diagram illustrating potential causes and solutions for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 3. Page loading... [wap.guidechem.com]
- 4. niir.org [niir.org]
- 5. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 6. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 7. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acetylmorpholine | 1696-20-4 [amp.chemicalbook.com]
compatibility of 4-Acetylmorpholine with different reagents
This technical support center provides guidance on the chemical compatibility and reactivity of 4-Acetylmorpholine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound, also known as N-acetylmorpholine, is a versatile organic compound.[1] It is a colorless to slightly yellow liquid and is soluble in water and many organic solvents.[2][3] Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where it serves as a key intermediate.[4][5] Additionally, it is used in polymer chemistry and as a solvent in various organic reactions.[4][6]
Q2: What are the general stability and storage recommendations for this compound?
This compound is stable under normal laboratory conditions.[6] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Avoid contact with strong oxidizing agents.
Troubleshooting Guides
Incompatibility with Reagents
Issue: I am planning a reaction involving this compound and want to know which reagents to avoid.
As a tertiary amide, this compound is generally a stable and relatively unreactive functional group. However, certain classes of reagents can react with it, leading to decomposition or unwanted side products. Below is a summary of its compatibility with common laboratory reagents.
Table 1: Compatibility of this compound with Different Reagent Classes
| Reagent Class | Compatibility | Potential Reaction/Hazard | Experimental Guidance |
| Strong Acids | Use with Caution | Acid-catalyzed hydrolysis to morpholine and acetic acid. The reaction is typically slow at room temperature but is accelerated by heat. | If strong acids are necessary, perform the reaction at low temperatures and monitor for hydrolysis. Consider using a less reactive acid if possible. |
| Weak Acids | Generally Compatible | Stable under typical conditions. | No special precautions are generally needed. |
| Strong Bases | Use with Caution | Base-catalyzed hydrolysis to morpholine and acetate. The reaction is typically slow at room temperature but is accelerated by heat. | If strong bases are necessary, use at low temperatures and for the shortest possible time. Monitor for hydrolysis. |
| Weak Bases | Generally Compatible | Stable under typical conditions. | No special precautions are generally needed. |
| Strong Oxidizing Agents | Incompatible | Vigorous and potentially hazardous reactions. | AVOID mixing with strong oxidizing agents such as permanganates, perchlorates, and concentrated hydrogen peroxide. |
| Weak Oxidizing Agents | Use with Caution | May be stable, but compatibility should be tested on a small scale. | Evaluate on a small scale before proceeding with the full reaction. |
| Strong Reducing Agents | Incompatible | Reduction of the amide to an amine (4-ethylmorpholine) by reagents like lithium aluminum hydride (LiAlH₄). | If the acetyl group needs to be retained, AVOID strong reducing agents. |
| Weak Reducing Agents | Generally Compatible | Generally stable towards reagents like sodium borohydride (NaBH₄). | Sodium borohydride can be used in the presence of this compound without significant reduction of the amide. |
| Organometallic Reagents | Use with Caution | Can react with highly reactive organometallics like Grignard and organolithium reagents, although it is less reactive than esters or ketones. | Add the organometallic reagent slowly at low temperatures. The outcome can be sensitive to reaction conditions. |
| Common Organic Solvents | Generally Compatible | Soluble and stable in a wide range of common organic solvents.[2][3] | Can be used as a solvent or co-solvent in many reactions. |
Experimental Protocols
Protocol 1: Procedure for Acid-Catalyzed Hydrolysis of this compound
This protocol describes a typical procedure for the acid-catalyzed hydrolysis of the amide bond in this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable amount of water.
-
Slowly add the concentrated acid to the solution while stirring. The reaction may be exothermic.
-
Attach the reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR) to determine the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium hydroxide solution) to isolate the morpholine product.
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Protocol 2: Procedure for Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of the amide functionality in this compound to an amine.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere.
-
In a round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, carefully quench the excess LiAlH₄ by slowly adding ethyl acetate, followed by the dropwise addition of water and then a sodium hydroxide solution (Fieser workup).
-
Filter the resulting precipitate and wash it with the solvent.
-
The filtrate contains the product, 4-ethylmorpholine, which can be isolated by removing the solvent.
Diagram 2: Reduction of this compound
Caption: Reduction of this compound to 4-ethylmorpholine.
Logical Workflow for Assessing Compatibility
When planning an experiment involving this compound, it is crucial to assess its compatibility with all other reagents in the reaction mixture. The following workflow provides a systematic approach to this assessment.
Diagram 3: Compatibility Assessment Workflow
References
- 1. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 4-Acetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Acetylmorpholine, a key building block in medicinal chemistry. By comparing its spectral features with the parent compound, morpholine, this document offers valuable insights for structural elucidation and purity assessment.
Comparison of 1H NMR Spectral Data: this compound vs. Morpholine
The following table summarizes the 1H NMR spectral data for this compound and Morpholine. The data for this compound is based on a predicted spectrum, while the data for Morpholine is from experimental observations. This comparison highlights the influence of the N-acetyl group on the chemical shifts of the morpholine ring protons.
| Compound | Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Solvent | Spectrometer Frequency (MHz) |
| This compound | a (CH₃) | ~2.11 | Singlet (s) | 3H | N/A | CDCl₃ | 400 |
| b (H2', H6') | ~3.48 | Triplet (t) | 2H | 4.8 | CDCl₃ | 400 | |
| c (H3', H5') | ~3.61-3.69 | Multiplet (m) | 6H | N/A | CDCl₃ | 400 | |
| Morpholine | a (H2, H6) | ~3.67 | Triplet (t) | 4H | 4.8 | CDCl₃ | 400 |
| b (H3, H5) | ~2.86 | Triplet (t) | 4H | 4.8 | CDCl₃ | 400 | |
| c (NH) | ~1.71 | Singlet (s) | 1H | N/A | CDCl₃ | 400 |
Structural and Spectral Relationship
The molecular structure of this compound features three distinct proton environments, leading to the signals observed in its 1H NMR spectrum. The electron-withdrawing effect of the acetyl group causes a downfield shift of the adjacent methylene protons (b) compared to the unsubstituted morpholine.
Caption: Molecular structure of this compound with proton environments labeled (a, b, c).
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample or dispense 20-50 µL of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube. This removes any particulate matter that could affect spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Data Acquisition:
-
Instrument Setup: The 1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
-
Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
1H NMR Spectrum Analysis Workflow
The process of analyzing a 1H NMR spectrum involves several key steps, from sample preparation to final structure confirmation.
Caption: A typical workflow for 1H NMR spectrum analysis.
A Comparative Guide to the 13C NMR Chemical Shifts of 4-Acetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental and predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-acetylmorpholine. To provide a broader context for spectral interpretation, the data is also compared with the related compounds, morpholine and N-acetylpiperidine. Detailed experimental protocols and computational methods are provided to support the presented data.
Comparison of Experimental and Predicted 13C NMR Data for this compound
The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound. The experimental data was obtained in deuterochloroform (CDCl3), and the predicted data was generated using a computational algorithm.
| Carbon Atom | Experimental Chemical Shift (ppm) in CDCl₃ | Predicted Chemical Shift (ppm) |
| C=O | 168.9 | 170.2 |
| C2/C6 (N-CH₂) | 45.8, 41.6 | 43.5 |
| C3/C5 (O-CH₂) | 66.8 | 66.7 |
| CH₃ | 21.3 | 20.9 |
Comparative 13C NMR Data: this compound, Morpholine, and N-Acetylpiperidine
This table provides a comparative analysis of the 13C NMR chemical shifts of this compound against its parent compound, morpholine, and a structurally similar cyclic amide, N-acetylpiperidine. All data presented was recorded in CDCl₃.
| Compound | C=O (ppm) | C2/C6 (N-CH₂) (ppm) | C3/C5 (O-CH₂) / (CH₂) (ppm) | C4 (CH₂) (ppm) | CH₃ (ppm) |
| This compound | 168.9 | 45.8, 41.6 | 66.8 | - | 21.3 |
| Morpholine | - | 46.2 | 67.4 | - | - |
| N-Acetylpiperidine | 169.2 | 46.5, 42.0 | 25.5, 26.3 | 24.5 | 21.4 |
Experimental Protocols
13C NMR Spectroscopy
The experimental 13C NMR spectra were acquired on a Bruker AVANCE spectrometer. A standard protocol for routine 13C NMR acquisition was followed:
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: The spectrometer was tuned and the magnetic field was shimmed to ensure homogeneity.
-
Acquisition Parameters: Proton-decoupled 13C NMR spectra were recorded at a frequency of 100 MHz. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio. A relaxation delay of 2 seconds was used between pulses.
-
Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Computational Methods
The predicted 13C NMR chemical shifts for this compound were calculated using the online prediction tool available at --INVALID-LINK--. This tool utilizes a database of existing NMR data and employs algorithms to estimate the chemical shifts based on the chemical environment of each carbon atom in the molecule.
Visualizing Structural Relationships and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes involved in the analysis of this compound's 13C NMR spectrum.
Caption: Correlation of this compound's structure with its 13C NMR signals.
A Researcher's Guide to the Identification of 4-Acetylmorpholine: An FTIR Spectroscopy Comparison
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of molecules like 4-acetylmorpholine are paramount. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques for the identification of this compound, supported by experimental data and detailed protocols.
Identifying this compound with FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint." For this compound (C₆H₁₁NO₂), the key characteristic absorption peaks are associated with the vibrations of its amide and morpholine ring structures.
Key FTIR Absorption Peaks for this compound
The following table summarizes the significant FTIR absorption bands for this compound, with vibrational assignments based on scientific literature.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2960 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ groups in the morpholine ring |
| ~1640 | Strong | C=O stretching (Amide I band) of the acetyl group |
| ~1440 | Medium | CH₂ scissoring (bending) in the morpholine ring |
| ~1250 | Strong | C-N stretching of the tertiary amide |
| ~1115 | Strong | C-O-C stretching (asymmetric) in the morpholine ring |
| ~1030 | Medium | C-C stretching in the morpholine ring |
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a powerful tool for the initial identification of this compound, a comprehensive analysis often involves other analytical methods. This section compares the performance of FTIR with Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | FTIR Spectroscopy | GC-MS | HPLC | NMR Spectroscopy |
| Principle | Vibrational transitions of functional groups | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, UV or other detection | Nuclear spin transitions in a magnetic field |
| Sample Type | Solids, liquids, gases | Volatile and semi-volatile liquids and gases | Liquid samples | Soluble samples |
| Information | Functional group identification | Molecular weight and fragmentation pattern | Purity and concentration | Detailed molecular structure and connectivity |
| Sensitivity | Generally in the percent to high ppm range | High (ppm to ppb) | High (ppm to ppb) | Moderate (mg to µg) |
| Specificity | Moderate to high | Very high | High | Very high |
| Analysis Time | Fast (minutes) | Moderate (tens of minutes) | Moderate (tens of minutes) | Slow (minutes to hours) |
| Cost | Low to moderate | High | Moderate to high | Very high |
| Ease of Use | Relatively simple | Requires skilled operator | Requires skilled operator | Requires expert operator |
Experimental Protocols
FTIR Spectroscopy of Neat this compound
This protocol describes the analysis of a pure liquid sample of this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
FTIR Spectrometer with ATR accessory
-
This compound (liquid)
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor) from the sample spectrum.
-
Place a small drop of this compound onto the center of the ATR crystal using a pipette.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.
Visualizing the Workflow
To better illustrate the experimental and analytical process, the following diagrams are provided.
References
A Comparative Analysis of the Mass Spectrometry of 4-Acetylmorpholine and its Analogs
For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation of molecules is crucial for structural elucidation and analytical method development. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry of 4-acetylmorpholine, its parent compound morpholine, and a closely related analog, N-formylmorpholine.
This document presents quantitative data on the fragmentation patterns of these compounds, a detailed experimental protocol for their analysis, and a visual representation of the fragmentation pathway of this compound.
Quantitative Fragmentation Analysis
The electron ionization mass spectra of this compound, morpholine, and N-formylmorpholine reveal distinct fragmentation patterns that are characteristic of their structures. A summary of the major fragments and their relative intensities is presented in the table below.
| m/z | This compound Relative Intensity (%) | Morpholine Relative Intensity (%) | N-Formylmorpholine Relative Intensity (%) | Proposed Fragment Ion (for this compound) |
| 129 | 25 | - | - | [C6H11NO2]+• (Molecular Ion) |
| 115 | - | - | 40 | [C5H9NO2]+• (Molecular Ion) |
| 87 | - | 100 | - | [C4H9NO]+• (Molecular Ion) |
| 86 | 100 | 50 | 100 | [C4H8NO]+ |
| 70 | 20 | - | 15 | [C4H8N]+ |
| 57 | 95 | 55 | 90 | [C3H5O]+ or [C4H9]+ |
| 56 | 50 | 60 | 45 | [C3H6N]+ |
| 43 | 80 | - | - | [C2H3O]+ (Acetyl Cation) |
| 42 | 40 | 30 | 35 | [C2H4N]+ |
| 29 | - | 35 | 30 | [CHO]+ |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion, which then undergoes a series of cleavage events to produce the observed fragment ions. The major fragmentation is proposed to be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the stable acetyl cation and a morpholine-derived radical cation.
Caption: Proposed fragmentation pathway of this compound.
Comparison with Alternatives
Morpholine: The mass spectrum of morpholine is dominated by its molecular ion at m/z 87.[1] The base peak at m/z 57 is likely due to the loss of ethylene from the molecular ion. The fragmentation pattern is characteristic of a simple cyclic amine/ether.
N-Formylmorpholine: Similar to this compound, N-formylmorpholine shows significant fragmentation.[2] The molecular ion is observed at m/z 115. The base peak at m/z 86 corresponds to the loss of the formyl group (CHO). This highlights a common fragmentation pathway for N-acylmorpholines involving the cleavage of the acyl group.
The comparison reveals that the N-acyl group significantly influences the fragmentation pattern. While the morpholine ring fragments are common to all three compounds, the nature of the acyl group (acetyl vs. formyl) determines the initial fragmentation steps and the relative abundance of the resulting ions. The acetyl group in this compound leads to a prominent acetyl cation at m/z 43, which is absent in the spectra of morpholine and N-formylmorpholine.
Experimental Protocol: GC-MS Analysis
The following provides a general procedure for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte (this compound, morpholine, or N-formylmorpholine) in a suitable volatile solvent such as methanol or dichloromethane.
-
Perform serial dilutions to obtain a final concentration of 10-100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its comparison with relevant compounds. The provided data and protocols can be utilized for the development of analytical methods for the identification and quantification of these substances in various matrices.
References
A Comparative Guide to the Reactivity of 4-Acetylmorpholine and N-formylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylmorpholine and N-formylmorpholine are both amide derivatives of the heterocyclic compound morpholine. They find applications as solvents and intermediates in organic synthesis.[1][2] The reactivity of the amide bond in these molecules is a critical parameter influencing their stability, degradation pathways, and utility in various chemical transformations. The primary difference between these two compounds lies in the acyl substituent: an acetyl group (-COCH₃) in this compound and a formyl group (-CHO) in N-formylmorpholine. This seemingly minor difference is expected to result in distinct reactivity profiles due to differing electronic and steric effects.
Theoretical Comparison of Reactivity
The reactivity of amides in reactions such as hydrolysis is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed upon nucleophilic attack.
Electronic Effects: The acetyl group in this compound possesses a methyl group, which is weakly electron-donating through an inductive effect. This donation of electron density to the carbonyl carbon slightly reduces its electrophilicity, making it less susceptible to nucleophilic attack compared to the formyl group. The hydrogen atom in the formyl group of N-formylmorpholine has a negligible electronic effect. Consequently, the carbonyl carbon in N-formylmorpholine is expected to be more electrophilic.
Steric Effects: The formyl group is sterically less demanding than the acetyl group. This reduced steric hindrance in N-formylmorpholine allows for easier access of nucleophiles to the carbonyl carbon, which can lead to faster reaction rates.[3][4]
Overall Reactivity Prediction: Based on the combination of electronic and steric factors, N-formylmorpholine is predicted to be more reactive towards nucleophilic acyl substitution, including hydrolysis, than this compound. The greater electrophilicity of the formyl carbonyl carbon and the lower steric hindrance are key contributing factors. It is well-documented that N-formylmorpholine is susceptible to hydrolysis under both acidic and alkaline conditions.
Quantitative Data Summary
As direct comparative experimental data is unavailable, the following table is presented as a template for researchers to populate with their own findings based on the experimental protocols provided below.
| Compound | Reaction Condition | Rate Constant (k) | Half-life (t½) |
| This compound | Acidic Hydrolysis | Data to be determined | Data to be determined |
| Basic Hydrolysis | Data to be determined | Data to be determined | |
| N-formylmorpholine | Acidic Hydrolysis | Data to be determined | Data to be determined |
| Basic Hydrolysis | Data to be determined | Data to be determined |
Experimental Protocols
To quantitatively compare the reactivity of this compound and N-formylmorpholine, the following detailed experimental protocols for hydrolysis are suggested.
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To determine the rate of hydrolysis of this compound and N-formylmorpholine under acidic conditions.
Materials:
-
This compound
-
N-formylmorpholine
-
Hydrochloric acid (HCl), standardized solution (e.g., 1 M)
-
Deionized water
-
Suitable organic solvent (e.g., acetonitrile or dioxane) if needed for solubility
-
Thermostated water bath or reaction block
-
Analytical instrumentation (e.g., HPLC, GC, or NMR)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Prepare a stock solution of the amide (either this compound or N-formylmorpholine) of a known concentration (e.g., 0.1 M) in a suitable solvent system (e.g., water or a water/organic co-solvent mixture).
-
Prepare a solution of hydrochloric acid of known concentration (e.g., 1 M).
-
In a reaction vessel maintained at a constant temperature (e.g., 60 °C) in a thermostated bath, add a known volume of the acid solution.
-
To initiate the reaction, add a known volume of the amide stock solution to the pre-heated acid solution and start a timer. The final concentrations should be accurately known.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a stoichiometric amount of a suitable base (e.g., sodium bicarbonate solution).
-
Analyze the quenched aliquot using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the remaining amide or the formed morpholine.
-
Repeat steps 3-7 for the other amide under identical conditions.
-
Plot the concentration of the amide versus time and determine the rate constant (k) from the integrated rate law.
Protocol 2: Base-Promoted Hydrolysis
Objective: To determine the rate of hydrolysis of this compound and N-formylmorpholine under basic conditions.
Materials:
-
This compound
-
N-formylmorpholine
-
Sodium hydroxide (NaOH), standardized solution (e.g., 1 M)
-
Deionized water
-
Suitable organic solvent (e.g., ethanol or methanol)
-
Thermostated water bath or reaction block
-
Analytical instrumentation (e.g., HPLC, GC, or NMR)
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the amide (either this compound or N-formylmorpholine) of a known concentration (e.g., 0.1 M) in a suitable solvent (e.g., ethanol).
-
Prepare a solution of sodium hydroxide of known concentration (e.g., 1 M) in water or a water/alcohol mixture.
-
In a reaction vessel maintained at a constant temperature (e.g., 60 °C), add a known volume of the base solution.
-
Initiate the reaction by adding a known volume of the amide stock solution to the pre-heated base solution and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the base with a stoichiometric amount of a suitable acid (e.g., hydrochloric acid solution).
-
Analyze the quenched aliquot to determine the concentration of the remaining amide or the formed morpholine.
-
Repeat steps 3-7 for the other amide under identical conditions.
-
Plot the concentration of the amide versus time and determine the rate constant (k).
Visualizations
The following diagrams illustrate the general mechanism of amide hydrolysis and a suggested workflow for a comparative reactivity study.
Caption: General mechanisms for acid-catalyzed and base-promoted amide hydrolysis.
Caption: Workflow for a comparative study of amide hydrolysis reactivity.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Acetylmorpholine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents and intermediates is paramount. 4-Acetylmorpholine, a key building block in the synthesis of various active pharmaceutical ingredients, is no exception. Its purity can significantly impact reaction yields, impurity profiles of the final product, and ultimately, patient safety. This guide provides a comprehensive comparison of common analytical methods for determining the purity of this compound, supported by experimental protocols and performance data to aid in method selection and implementation.
Understanding the Impurity Profile
The purity of this compound is primarily influenced by its synthesis, which commonly involves the acetylation of morpholine with acetic anhydride or a similar acetylating agent.[1] Potential impurities stemming from this process include:
-
Morpholine: Unreacted starting material.
-
Acetic Anhydride: Excess acylating agent.
-
Acetic Acid: A byproduct of the reaction.[1]
-
Diacetylmorpholine: A potential over-acetylation byproduct.
-
Degradation products: Resulting from storage or handling.
An effective analytical method must be able to separate and quantify this compound from these potential impurities.
Workflow for Analytical Method Selection
The choice of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. comprehensive impurity profiling), available instrumentation, and desired performance characteristics such as precision, accuracy, and sensitivity. The following diagram illustrates a logical workflow for selecting the most suitable method.
References
A Comparative Guide to the Synthetic Routes of 4-Acetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to 4-acetylmorpholine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The following sections detail experimental protocols, present comparative performance data, and offer insights into the advantages and disadvantages of each method to aid in the selection of the most suitable synthetic strategy.
Synopsis of Synthetic Routes
The synthesis of this compound is primarily achieved through the N-acetylation of morpholine. The most common and well-documented methods employ either acetic anhydride or acetyl chloride as the acetylating agent.[1] Alternative, less conventional routes involving reagents such as ketene, methylvinyl acetate, and chloroacetyl chloride have also been reported. This guide will focus on the validation of the acetic anhydride route and compare it with the acetyl chloride and other alternative methods.
Route 1: Acetylation with Acetic Anhydride
The reaction of morpholine with acetic anhydride is a widely used and high-yielding method for the synthesis of this compound. This route is particularly attractive due to its efficiency and the production of a high-purity product.
Experimental Protocol
A detailed experimental protocol for this route is provided in a Chinese patent (CN1403449A).[3] In a typical procedure, morpholine is added dropwise to a solution of acetic anhydride in acetic acid at room temperature. The exothermic reaction raises the temperature to 80-100°C. The reaction mixture is then heated to reflux for 2 to 6 hours to ensure the completion of the reaction. After the reaction, acetic acid and any excess acetic anhydride are removed by distillation, followed by vacuum distillation to yield the final product.[3]
Performance Data
This method has been reported to produce this compound with a yield of up to 98% and a purity of over 98%.[3] The reaction time can be as short as 2-3 hours.[3]
Advantages and Disadvantages
Advantages:
-
High product yield and purity.[3]
-
Relatively short reaction times.[3]
-
Acetic anhydride is easier to handle and more shelf-stable than acetyl chloride.[4]
-
No waste products are generated, as the acetic acid solvent and excess acetic anhydride can be recovered and reused.[3]
Disadvantages:
-
The reaction is exothermic and requires careful temperature control during the addition of morpholine.[3]
Route 2: Acetylation with Acetyl Chloride
The use of acetyl chloride as the acetylating agent is another common approach for the synthesis of this compound. Acetyl chloride is generally more reactive than acetic anhydride.[4][5]
Experimental Protocol
In a general procedure, acetyl chloride is added to a solution of morpholine in a suitable solvent, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.[2][6] The reaction is typically carried out at a controlled temperature, for instance, by using an ice bath to manage the exothermic reaction.
Performance Data
While specific yield and purity data for the synthesis of this compound using acetyl chloride are not as readily available in the provided search results, acetyl chloride is known for its high reactivity, which can lead to rapid reactions. However, this high reactivity can also result in the formation of byproducts if the reaction conditions are not carefully controlled.[4][5]
Advantages and Disadvantages
Advantages:
-
High reactivity of acetyl chloride can lead to faster reaction times compared to acetic anhydride.[5]
Disadvantages:
-
Acetyl chloride is highly volatile, corrosive, and moisture-sensitive, making it more hazardous to handle than acetic anhydride.[2][6]
-
The reaction produces hydrochloric acid as a byproduct, which needs to be neutralized, adding an extra step and reagent to the process.[2]
-
The formation of amine hydrochloride salt can reduce the effective concentration of the amine, potentially impacting the reaction efficiency.[2]
Alternative Synthetic Routes
Several other reagents have been explored for the synthesis of this compound, though they are less commonly employed.
-
Ketene: A Chinese patent (CN102295623A) describes a method using ketene as the acetylating agent in the presence of an acylation catalyst (e.g., triethylamine) and an organic solvent (e.g., dichloromethane). This process is reported to have a yield of up to 98% and a purity of 99.5%, with the advantage of not producing waste acid or water.[7] However, ketene is a toxic and unstable gas, which presents significant handling challenges.[8]
-
Methylvinyl Acetate: A US patent discloses the use of methylvinyl acetate as a raw material for the synthesis of N-acetylmorpholine, using sulfuric acid as a catalyst. This method is described as being more complex, utilizing uncommon raw materials, and having a higher cost.[8]
-
Chloroacetyl Chloride: The reaction of morpholine with chloroacetyl chloride is also possible. This reaction is typically carried out in the presence of a base like triethylamine and a solvent such as diethyl ether.[9] This method is generally used for the synthesis of 4-(2-chloroacetyl)morpholine, which can then be further modified.
Data Presentation
| Synthetic Route | Reagents | Solvent/Catalyst | Reaction Time | Temperature | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Acetic Anhydride | Morpholine, Acetic Anhydride | Acetic Acid | 2 - 6 hours[3] | Room temp. to reflux[3] | 98[3] | >98[3] | High yield and purity, no waste[3] | Exothermic reaction[3] |
| Acetyl Chloride | Morpholine, Acetyl Chloride | Triethylamine (base) | Not specified | Controlled (e.g., ice bath) | Not specified | Not specified | High reactivity[5] | Hazardous reagent, HCl byproduct[2][6] |
| Ketene | Morpholine, Ketene | Triethylamine/Dichloromethane | 3 - 8 hours[7] | 5 - 30°C[7] | 98[7] | 99.5[7] | High yield and purity, no byproducts[7] | Ketene is toxic and unstable[8] |
| Methylvinyl Acetate | Morpholine, Methylvinyl Acetate | Sulfuric Acid | 16 hours[8] | Not specified | Not specified | Not specified | Alternative route | Complex, costly, uncommon raw materials[8] |
Experimental Protocols
Synthesis of this compound using Acetic Anhydride
-
Materials: Morpholine, Acetic Anhydride, Acetic Acid.
-
Procedure:
-
To a reaction flask equipped with a stirrer, add acetic acid and acetic anhydride.
-
Under stirring, slowly add morpholine to the solution at room temperature. The addition is exothermic, and the temperature will rise.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours.
-
After the reaction is complete, distill off the acetic acid and excess acetic anhydride.
-
The crude product is then purified by vacuum distillation to obtain this compound.[3]
-
Mandatory Visualization
Caption: Validated synthetic workflow for this compound.
Conclusion
Based on the available data, the synthetic route utilizing acetic anhydride presents the most validated and advantageous method for the preparation of this compound. It offers a high yield and purity, utilizes a relatively safe and easy-to-handle reagent, and has a more environmentally friendly profile due to the potential for solvent and excess reagent recycling.[3] While the acetyl chloride method is a viable alternative, the hazardous nature of the reagent and the generation of a corrosive byproduct make it less ideal for large-scale synthesis. The ketene route, despite its high yield, is hampered by the significant safety concerns associated with the handling of ketene gas. For researchers and drug development professionals seeking a reliable, efficient, and scalable synthesis of this compound, the acetic anhydride method is the recommended choice.
References
- 1. MORPHOLINE, 4-ACETYL- [chembk.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Acetyl Chloride [commonorganicchemistry.com]
- 7. CN102295623A - Method for preparing N-acetylmorpholine by using ketene - Google Patents [patents.google.com]
- 8. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to Solvents in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical parameter influencing the outcome of this palladium-catalyzed reaction is the choice of solvent. The solvent system can affect catalyst stability, reagent solubility, and the rates of key mechanistic steps such as oxidative addition and transmetalation.[2] This guide provides a comparative analysis of various solvents for a model Suzuki-Miyaura reaction, supported by experimental data, to aid researchers in solvent selection and optimization.
The model reaction explored is the coupling of 2,4-dichloropyrimidine with phenylboronic acid. This reaction is particularly relevant for the synthesis of substituted pyrimidines, a common scaffold in medicinal chemistry.[3][4]
Data Presentation: Solvent Performance Comparison
The following table summarizes the isolated yields of 2-chloro-4-phenylpyrimidine obtained in different solvents under comparable reaction conditions. The data highlights the significant impact of the solvent on reaction efficiency.
| Solvent | Temperature (°C) | Isolated Yield (%) |
| 1,4-Dioxane | 100 | 71[5] |
| Isopropanol | 80 | 52[5] |
| Tetrahydrofuran (THF) | 60 | 38[5] |
| Dimethylformamide (DMF) | 100 | 31[5] |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), heated for 24 hours.[5]
The results indicate that for this specific transformation, the less polar aprotic solvent, 1,4-dioxane, provided the highest yield.[5] In contrast, the polar aprotic solvent DMF, while common in cross-coupling reactions, gave a significantly lower yield.[5] Protic solvents like isopropanol also showed moderate efficiency.[5] The use of aqueous solvent mixtures, such as DMF/water or MeOH/water, has also been shown to be effective in other Suzuki-Miyaura reactions, sometimes leading to quantitative yields.[6][7]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. This procedure can be adapted based on the specific substrates and chosen solvent system.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.0 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Anhydrous solvent (7 mL)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).[5]
-
Inert Atmosphere: Seal the vessel and displace the air with an inert gas (argon or nitrogen). This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (7 mL) followed by the palladium catalyst (0.05 mmol).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Acetylmorpholine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of morpholine derivatives, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Acetylmorpholine, alongside its parent compound, Morpholine, and a structurally similar N-acetylated cyclic amine, N-Acetylpiperidine. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS), serves as a crucial reference for compound verification and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparators. These values are compiled from various spectral databases and literature sources, providing a reliable baseline for experimental verification.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 2.09 (s, 3H, CH₃), 3.45-3.55 (m, 4H, N-CH₂), 3.60-3.70 (m, 4H, O-CH₂) |
| Morpholine | 2.87 (t, 4H, N-CH₂), 3.73 (t, 4H, O-CH₂), 1.95 (s, 1H, NH)[1][2] |
| N-Acetylpiperidine | 2.05 (s, 3H, CH₃), 1.50-1.70 (m, 6H, CH₂), 3.40-3.50 (m, 4H, N-CH₂)[3][4] |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 21.3 (CH₃), 41.8, 45.8 (N-CH₂), 66.5 (O-CH₂), 169.0 (C=O) |
| Morpholine | 46.1 (N-CH₂), 67.2 (O-CH₂)[5] |
| N-Acetylpiperidine | 21.4 (CH₃), 24.6, 25.6, 26.5 (CH₂), 42.1, 46.8 (N-CH₂), 169.2 (C=O)[4][6] |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~2920 (C-H stretch), ~1645 (C=O, amide I band), ~1115 (C-O-C stretch) |
| Morpholine | ~3350 (N-H stretch), ~2850-2950 (C-H stretch), ~1115 (C-O-C stretch)[7][8][9] |
| N-Acetylpiperidine | ~2930 (C-H stretch), ~1640 (C=O, amide I band) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 129 | 86, 70, 57, 43 |
| Morpholine | 87[10][11] | 57, 56, 42, 30[10][11] |
| N-Acetylpiperidine | 127[12][13] | 84, 70, 56, 43[12][13] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may require optimization based on the specific equipment and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Setup :
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample holder.
-
-
Acquisition :
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (typically 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14]
-
Instrument Setup :
-
Set the GC oven temperature program. A typical program might start at 50-100 °C and ramp up to 250-300 °C at a rate of 10-20 °C/min.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
-
Acquisition :
-
Inject 1 µL of the sample solution into the GC.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 35-500.
-
-
Data Analysis : The resulting total ion chromatogram (TIC) will show peaks for each separated component. The mass spectrum for each peak can be extracted and analyzed for its molecular ion and fragmentation pattern.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 6. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]
- 10. Morpholine(110-91-8) MS spectrum [chemicalbook.com]
- 11. Morpholine [webbook.nist.gov]
- 12. Piperidine, 1-acetyl- [webbook.nist.gov]
- 13. Piperidine, 1-acetyl- [webbook.nist.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to Alternatives for 4-Acetylmorpholine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic synthesis, the choice of solvent is paramount, influencing not only reaction outcomes but also the overall safety and environmental impact of a process. 4-Acetylmorpholine, a polar aprotic solvent, has found utility in various applications, including as a reaction medium and a reagent in the synthesis of agrochemicals and pharmaceuticals. However, the increasing emphasis on green chemistry has prompted a search for safer and more sustainable alternatives. This guide provides an objective comparison of this compound with several promising alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
This guide evaluates the performance of several alternatives to this compound, with a focus on amide bond formation as a representative transformation. The alternatives are categorized as other conventional amide solvents and modern "green" solvents. The comparison encompasses key performance indicators such as reaction yield and conditions, alongside essential physicochemical and safety data.
Physicochemical and Safety Profile Comparison
A critical initial step in selecting a solvent is to evaluate its physical properties and safety profile. The following table summarizes key data for this compound and its alternatives.
| Solvent | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility | GHS Pictograms | GHS Hazard Statements |
| This compound | 1696-20-4 | 129.16 | 240-245 | 1.116 | Miscible | H315, H317, H319, H361 | |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 153 | 0.944 | Miscible | H226, H312, H319, H332, H360 | |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | 165 | 0.937 | Miscible | H312, H319, H332, H360 | |
| Cyrene™ (Dihydrolevoglucosenone) | 53716-82-8 | 128.13 | 227 | 1.25 | Miscible | H319 | |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 86.13 | 78-80 | 0.86 | 14 g/100 mL | H225, H302, H315, H318, EUH019 | |
| Choline chloride:Urea (1:2) (a DES) | N/A | N/A | >100 | ~1.2 | Miscible | Not classified | Not classified |
| [BMIM][BF4] (an Ionic Liquid) | 174501-65-6 | 226.03 | >300 | 1.17 | Miscible | H302, H315, H319, H335 |
Performance in Amide Bond Formation
Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry. The choice of solvent can significantly impact the efficiency of coupling reagents and the overall yield.
HATU-Mediated Amide Coupling: A Comparative Study
1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a widely used coupling reagent for amide bond synthesis. Recent studies have explored greener alternatives to traditional dipolar aprotic solvents like DMF for this transformation.
Experimental Data Summary
| Entry | Carboxylic Acid | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzoic acid | Benzylamine | Cyrene™ | 1 | 95 | [1][2] |
| 2 | Benzoic acid | Benzylamine | DMF | 1 | 96 | [1][2] |
| 3 | 4-Nitrobenzoic acid | Benzylamine | Cyrene™ | 1 | 98 | [1][2] |
| 4 | 4-Nitrobenzoic acid | Benzylamine | DMF | 1 | 99 | [1][2] |
| 5 | Boc-Phe-OH | H-Gly-OMe | Cyrene™ | 1 | 85 | [1][2] |
| 6 | Boc-Phe-OH | H-Gly-OMe | DMF | 1 | 88 | [1][2] |
The data indicates that Cyrene™ is a competent replacement for DMF in HATU-mediated amide coupling, providing comparable to slightly lower yields under similar reaction conditions.[1][2]
Experimental Protocol: HATU-Mediated Amide Coupling in Cyrene™
The following is a general protocol adapted from published procedures.[1][2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Cyrene™ (to achieve a 0.2 M concentration of the carboxylic acid)
Procedure:
-
To a stirred solution of the carboxylic acid in Cyrene™ at room temperature, add HATU and DIPEA.
-
Stir the mixture for 5 minutes to allow for the activation of the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Agrochemical Synthesis: The Case of Dimethomorph
This compound is a key intermediate in the synthesis of the fungicide dimethomorph.[3] This highlights its role not just as a solvent but also as a reactive building block.
Synthetic Pathway of Dimethomorph
The synthesis of dimethomorph involves the reaction of 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine with a suitable reagent. A key step in some synthetic routes is the condensation of a substituted benzophenone with N-acetylmorpholine.[4][5]
Experimental Protocol: Synthesis of a Dimethomorph Intermediate
The following protocol is a generalized procedure based on patent literature.[5]
Materials:
-
Substituted benzophenone (1.0 equiv)
-
N-Acetylmorpholine (1.0-1.5 equiv)
-
Sodium methoxide (catalyst)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel, dissolve the substituted benzophenone and N-acetylmorpholine in toluene.
-
Add a catalytic amount of sodium methoxide.
-
Heat the mixture to 60°C and stir for 3-4 hours to form the intermediate 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropan-1-one.
-
Increase the temperature to 110°C to effect dehydration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and perform a liquid-liquid extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by crystallization.
Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) as Novel Media
Deep eutectic solvents and ionic liquids are gaining traction as environmentally benign reaction media.[6] They are non-volatile, thermally stable, and can be tailored for specific applications.
In the context of amide synthesis, certain DESs and ILs can act as both solvent and catalyst. For example, a choline chloride-based DES has been shown to be effective in Paal-Knorr reactions to form pyrroles.[7] In peptide synthesis, ionic liquids have been demonstrated to be viable solvents, sometimes leading to improved yields and easier product isolation.[8]
While direct quantitative comparisons with this compound are scarce, the available literature suggests that these neoteric solvents offer promising avenues for developing greener synthetic protocols.
Visualizing the Workflows
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, outline the experimental workflows.
Caption: General workflow for HATU-mediated amide synthesis.
Caption: Decision logic for solvent selection in organic synthesis.
Conclusion
While this compound remains a relevant compound in specific industrial applications, the drive towards greener and safer chemical processes necessitates the exploration of alternatives. This guide highlights that for common transformations like amide bond formation, bio-based solvents such as Cyrene™ and 2-MeTHF are viable alternatives to traditional amide solvents, offering comparable performance with improved safety and sustainability profiles. Deep eutectic solvents and ionic liquids represent a frontier in solvent innovation, with the potential to offer unique advantages in specific synthetic contexts. The choice of a suitable alternative will ultimately depend on a holistic evaluation of performance, safety, sustainability, and economic factors for the specific application. Further direct comparative studies under identical conditions are warranted to provide a more definitive ranking of these promising alternatives against this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Cyrene™ - Yorlab [yorlab.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. CN104130214A - Preparation method of dimethomorph original drug - Google Patents [patents.google.com]
- 5. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. scribd.com [scribd.com]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Safety Operating Guide
Proper Disposal of 4-Acetylmorpholine: A Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of 4-Acetylmorpholine. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. The primary route for disposal is through a licensed hazardous waste management service, in accordance with all relevant regulations.
Key Safety and Hazard Information
Before handling this compound for disposal, it is imperative to be familiar with its hazard profile. This information, summarized from safety data sheets (SDS), dictates the necessary handling precautions.
| Property | Value | Citation |
| Physical State | Liquid | [1] |
| Appearance | Light yellow | [1] |
| Odor | Vinegar-like | [1] |
| Primary Hazards | Irritant | [2] |
| GHS Hazard Statements | Causes serious eye irritation. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. | [2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. On-site chemical neutralization is not recommended. The following steps provide a clear operational plan for its safe disposal.
1. Waste Classification and Segregation:
-
Hazardous Waste Determination: As a first step, chemical waste generators must determine if the this compound waste is classified as hazardous under local, regional, and national regulations.[1]
-
Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing boats) in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization and Labeling:
-
Container Selection: Use a robust, leak-proof container that is chemically compatible with this compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms. The container must be kept closed except when adding waste.
3. Storage:
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
-
Locked Storage: Store locked up to prevent unauthorized access.[1]
4. Arrange for Professional Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection of the hazardous waste.
-
Licensed Disposal Service: The waste will be collected by a certified hazardous waste disposal service for transport to an approved treatment, storage, and disposal facility (TSDF).
5. Spill Management:
-
Personal Protective Equipment (PPE): In the event of a spill, wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Containment: For small spills, absorb the liquid with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][3]
-
Collection: Carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated cleaning materials must be disposed of as hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Acetylmorpholine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 4-Acetylmorpholine (CAS No. 1696-20-4). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure.[1][2] This chemical is classified as hazardous, causing serious eye irritation, potential skin sensitization, and is suspected of damaging fertility or the unborn child.[1][3][4]
Minimum Required PPE:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][5] It is critical to inspect gloves before use and consult the manufacturer's specifications for chemical compatibility and breakthrough times.[5]
-
Lab Coat/Protective Clothing: A lab coat or other suitable protective clothing is required to prevent skin contact.[1][2]
-
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1][5] However, if there is a risk of inhaling mists, vapors, or sprays, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[6][7] In case of a fire, a self-contained breathing apparatus (SCBA) is essential.[1]
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Post-Handling:
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[1]
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Ensure adequate ventilation.[1]
-
Evacuate personnel from the immediate area.
-
Wear the appropriate PPE as outlined in Section 1.
-
Contain the spill using an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[1][5][8]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1][5][8]
Waste Disposal:
-
This compound is considered chemical waste.[1]
-
Waste generators are required to determine if the discarded chemical is classified as hazardous waste and must consult and comply with local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]
-
Dispose of the contents and the container to an approved waste disposal plant.[1]
-
Do not allow the chemical to enter the environment.[1][5][8]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂[3][5][6][8] |
| Molecular Weight | 129.16 g/mol [3][6][8] |
| Appearance | Colorless to light yellow liquid[1][2][5] |
| Odor | Vinegar-like[1][5] |
| Melting Point | 9 - 14 °C / 48.2 - 57.2 °F[1][2][5] |
| Boiling Point | 240 - 245.5 °C / 464 - 473.9 °F[1][2][5] |
| Flash Point | 122 °C / 251.6 °F (closed cup)[1][5][6] |
| Density | 1.110 - 1.116 g/mL at 25 °C[1][2] |
| Water Solubility | Miscible[2][5] |
| Vapor Pressure | <0.1 mbar @ 20 °C[1] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylmorpholine | 1696-20-4 [amp.chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound 99 1696-20-4 [sigmaaldrich.com]
- 7. N-Acetylmorpholine | CAS#:1696-20-4 | Chemsrc [chemsrc.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
